molecular formula C48H59NO17 B024251 7-Xylosyl-10-deacetyltaxol B CAS No. 90332-64-2

7-Xylosyl-10-deacetyltaxol B

Cat. No.: B024251
CAS No.: 90332-64-2
M. Wt: 922.0 g/mol
InChI Key: YAOWLIDDDUBAEI-ZVZSAYPQSA-N
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Description

7-Xylosyl-10-deacetyltaxol B has been reported in Taxus cuspidata, Taxus baccata, and Taxus wallichiana with data available.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOWLIDDDUBAEI-ZVZSAYPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H59NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309623
Record name 10-Deacetyl-7-xylosyltaxol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

922.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90332-64-2
Record name 10-Deacetyl-7-xylosyltaxol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90332-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyl-7-xylosyltaxol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Natural Sources of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of 7-Xylosyl-10-deacetyltaxol B, a significant taxoid compound with potential applications in oncological research. This document details the plant origins of the molecule, quantitative data on its abundance, and a detailed experimental protocol for its extraction and isolation.

Natural Provenance of this compound

This compound is a naturally occurring derivative of paclitaxel, predominantly found in various species of the yew tree, belonging to the genus Taxus. These evergreen conifers have been a rich source of a diverse array of taxane (B156437) diterpenoids, which are of significant interest to the pharmaceutical industry for their cytotoxic properties.

The primary plant sources identified for this compound include:

  • Taxus brevifolia (Pacific Yew): The bark and needles of the Pacific Yew are known to contain this compound[1][2].

  • Taxus cuspidata (Japanese Yew): This species is another notable source of this compound[3].

  • Taxus chinensis (Chinese Yew): Research has demonstrated the presence of this compound in the needles of the Chinese Yew.

The concentration of this taxoid can vary depending on the specific species, the part of the plant utilized (bark or needles), geographical location, and the time of harvest.

Quantitative Analysis of this compound in Natural Sources

The abundance of this compound in its natural sources can fluctuate significantly. The following table summarizes the available quantitative data from scientific literature.

Plant SpeciesPlant PartCompound Name in StudyReported Yield/ContentReference
Taxus spp.Dried Stem Bark7-β-xylosyl-10-deacetyltaxolUp to 0.5%
Taxus brevifoliaBark10-deacetyltaxol-7-xyloside0.06-0.1%
Taxus chinensisNeedles7-xylosyl-10-deacetyltaxol13.17% in purified product (77.32% recovery)[4][5]

Experimental Protocol: Extraction and Isolation from Taxus chinensis Needles

This section outlines a detailed methodology for the extraction and isolation of this compound from the needles of Taxus chinensis, based on established chromatographic techniques.

1. Preparation of Plant Material:

  • Freshly collected needles of Taxus chinensis are air-dried in the shade to a constant weight.

  • The dried needles are then ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.

  • The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification using Macroporous Resin:

This protocol utilizes AB-8 macroporous resin for the separation and enrichment of taxoids.

  • Column Preparation: An appropriate size glass column is packed with pre-treated AB-8 macroporous resin.

  • Adsorption: The crude methanolic extract is dissolved in an appropriate solvent and loaded onto the prepared column.

  • Elution: A stepwise gradient elution is performed as follows:

    • Wash: The column is first washed with 30% aqueous ethanol (B145695) to remove impurities.

    • Elution of 7-xylosyl-10-deacetyltaxol: The target compound is eluted using 45% aqueous ethanol[4][5].

    • The flow rate is maintained at a constant, optimized speed (e.g., 6 RV/h)[4][5].

  • Fraction Collection: Fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4. Further Purification by Preparative HPLC (Optional):

  • For obtaining a highly purified sample of this compound, the enriched fractions from the macroporous resin chromatography can be subjected to preparative reversed-phase HPLC.

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

  • The fractions containing the pure compound are collected, and the solvent is removed under vacuum.

5. Characterization:

  • The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Taxus species.

Extraction_Workflow Start Taxus spp. Plant Material (Needles or Bark) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Taxoid Extract Filtration->Crude_Extract Column_Chromatography Macroporous Resin Chromatography (e.g., AB-8 resin) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and Analysis (HPLC) Column_Chromatography->Fraction_Collection Enriched_Fraction Enriched this compound Fraction Fraction_Collection->Enriched_Fraction Prep_HPLC Preparative HPLC (Optional) Enriched_Fraction->Prep_HPLC Characterization Characterization (MS, NMR) Enriched_Fraction->Characterization Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Pure_Compound->Characterization

Caption: General workflow for the extraction and isolation of this compound.

References

The Discovery and Analysis of 7-Xylosyl-10-deacetyltaxol B in Taxus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B is a naturally occurring taxane (B156437) derivative found in various species of the yew tree (Taxus). As a structural analogue of the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Data

The concentration of this compound can vary significantly among different Taxus species and even between different tissues of the same plant. The following table summarizes the reported quantitative data for this compound.

Taxus SpeciesPlant PartMethod of AnalysisConcentration (% of dry weight)Reference
Taxus chinensisLeavesRP-HPLC0.053%[1]
Taxus cuspidataNot specifiedNot specifiedPresent[2]
Taxus brevifoliaBark and NeedlesNot specifiedPresent[3]
Taxus wallichianaBarkNot specifiedPresent[4]

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and characterization of this compound from Taxus species, based on established protocols for taxane extraction and analysis.

Extraction and Isolation

The isolation of this compound from Taxus plant material is a multi-step process involving extraction, partitioning, and chromatographic separation.

a) Plant Material Preparation: Dried and powdered plant material (e.g., leaves, bark) is used as the starting source.

b) Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction efficiency.

c) Liquid-Liquid Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This typically involves partitioning between water and a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities, followed by extraction of the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to isolate the taxane-containing fraction.

d) Chromatographic Purification: The taxane-enriched fraction is further purified using a series of chromatographic techniques. This may include:

  • Column Chromatography: Initial separation on silica (B1680970) gel or other stationary phases using a gradient of solvents with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the fractions containing the target compound using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques.

a) Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the purified compound.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Quantitative Analysis

The quantification of this compound in Taxus extracts is typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

a) Sample Preparation: A known weight of the dried plant material is extracted with a defined volume of solvent. The resulting extract is filtered before injection into the chromatography system.

b) HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a specific wavelength (e.g., 227 nm) is used to monitor the elution of the compound.

c) Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using a purified standard of the compound.

Biological Activity and Signaling Pathway

This compound, similar to other taxanes, exhibits anti-tumor activity.[2] Its mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through the mitochondrial-dependent pathway.

Mitochondrial Apoptosis Pathway

The following diagram illustrates the proposed signaling pathway for apoptosis induced by this compound. The compound initiates a cascade of events leading to cell death. This includes the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and -6, ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

Mitochondrial_Apoptosis_Pathway compound This compound bcl2_family Bcl-2 Family Regulation compound->bcl2_family induces bax_bad Bax / Bad (Pro-apoptotic) bcl2_family->bax_bad upregulates bcl2_bclxl Bcl-2 / Bcl-XL (Anti-apoptotic) bcl2_family->bcl2_bclxl downregulates mitochondrion Mitochondrion bax_bad->mitochondrion promotes permeabilization bcl2_bclxl->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3_6 Caspase-3 & -6 activation caspase9->caspase3_6 apoptosis Apoptosis caspase3_6->apoptosis

Mitochondrial apoptosis pathway induced by this compound.
Experimental Workflow: Isolation and Purification

The logical flow for the isolation and purification of this compound is depicted in the following diagram.

Isolation_Workflow start Taxus Plant Material (e.g., leaves, bark) extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning column_chrom Column Chromatography (e.g., Silica Gel) partitioning->column_chrom prep_hplc Preparative HPLC (e.g., C18) column_chrom->prep_hplc end Pure this compound prep_hplc->end

General workflow for the isolation of this compound.

Conclusion

This compound represents an intriguing natural product from the Taxus genus with demonstrated anti-tumor properties. Further research into its comprehensive quantitative distribution across various Taxus species and in-depth studies on its pharmacological effects and mechanisms of action are warranted. The methodologies outlined in this guide provide a framework for researchers to continue exploring the potential of this and other related taxanes in the development of novel therapeutic agents.

References

Unraveling the Anticancer Mechanism of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol B, a naturally occurring taxane (B156437) derivative isolated from various Taxus species, has demonstrated notable antitumor activity.[1][2][3] This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its interaction with microtubules and the induction of apoptosis through the Bcl-2 signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of key cellular pathways and workflows to serve as a comprehensive resource for oncology research and drug development.

Core Mechanism of Action

Similar to other taxanes like paclitaxel, the primary mechanism of action of this compound involves the disruption of microtubule dynamics.[4] It promotes the polymerization of tubulin to form hyper-stable microtubules and prevents their subsequent depolymerization.[4] This interference with the normal function of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[5]

Induction of Apoptosis via the Bcl-2 Signaling Pathway

A key aspect of the apoptotic mechanism of this compound is its influence on the Bcl-2 family of proteins, which are critical regulators of apoptosis. The compound has been shown to induce significant mitotic arrest in cancer cells, such as the PC-3 prostate cancer cell line.[5] This is followed by the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[5] This shift in the balance between pro- and anti-apoptotic proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c and the subsequent activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.[5]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated against various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 Value (µM)Reference
A2780Ovarian Cancer3.5[1]
A549Lung Cancer1.9[1]
SW480Colon Cancer20[1]
MCF-7Breast Cancer0.3776 µg/mL[6]
Colon Cancer LinesColon Cancer0.86 µg/mL[6]
S180SarcomaNot specified[1][2][3]
NIH3T3Mouse Fibroblast> 25[1]

*Note: Original data was reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound variant used in the study, which is not provided in the source. The molecular weight of this compound is approximately 921.98 g/mol .

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (e.g., MTT or SRB Assay)

This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

  • Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48 hours). Include untreated and vehicle-treated controls.

  • Cell Viability Assessment:

    • For MTT: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals.

    • For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash away the unbound dye and solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.

Microtubule Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of tubulin.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., G-PEM buffer with GTP)

  • This compound

  • Paclitaxel (as a positive control)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm over time

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, purified tubulin, and the test compound (this compound) or control.

  • Initiation of Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm at regular intervals. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance against time to visualize the polymerization kinetics. Compare the effect of this compound to the negative and positive controls.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle after treatment with the compound.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., non-fat milk or BSA in TBST)

  • Primary antibodies specific for Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells to extract total protein and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between treated and untreated samples.[6][8]

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathway of Apoptosis Induction

apoptosis_pathway cluster_cell Cancer Cell drug This compound microtubules Microtubule Stabilization (Hyper-polymerization) drug->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest bcl2_family mitotic_arrest->bcl2_family bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) bcl2_family->bcl2 Downregulation bax Bax / Bad (Pro-apoptotic) bcl2_family->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 apoptosis Apoptosis caspase9->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies start Hypothesis: This compound has anticancer activity cytotoxicity 1. Cytotoxicity Screening (MTT/SRB Assay) start->cytotoxicity ic50 Determine IC50 values in various cancer cell lines cytotoxicity->ic50 mechanism 2. Elucidate Mechanism of Action ic50->mechanism tubulin_assay 2a. Microtubule Polymerization Assay mechanism->tubulin_assay cell_cycle 2b. Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle western_blot 2c. Protein Expression Analysis (Western Blot) mechanism->western_blot tubulin_result Confirm microtubule stability alteration tubulin_assay->tubulin_result cell_cycle_result Confirm G2/M arrest cell_cycle->cell_cycle_result western_blot_result Confirm changes in Bcl-2 family proteins and caspase activation western_blot->western_blot_result conclusion Conclusion: Mechanism of action established tubulin_result->conclusion cell_cycle_result->conclusion western_blot_result->conclusion

References

Unveiling the Anti-Tumor Potential of 7-Xylosyl-10-deacetyltaxol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of 7-Xylosyl-10-deacetyltaxol B, a promising natural product with demonstrated anti-tumor properties. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this paclitaxel (B517696) derivative, focusing on its cytotoxic effects, mechanism of action, and the experimental methodologies used in its evaluation.

Introduction

This compound is a taxane (B156437) derivative isolated from the needles and bark of Taxus cuspidata.[1] As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel, this compound has garnered interest for its potential as an anticancer agent. This whitepaper will detail its biological activities, with a focus on its efficacy against various cancer cell lines and its mode of action at the molecular level.

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic potential of this compound against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines and are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer1.6
A549Lung Cancer2.1
HCT-8Colon Cancer0.26
HepG2Liver Cancer3.0
MCF-7Breast CancerNot Specified
NIH3T3Mouse Fibroblast> 25
SW480Colon Cancer20
(Data compiled from publicly available sources)

In Vivo Antitumor Efficacy

Preclinical studies in animal models have shown that this compound possesses significant anti-tumor activity in vivo. Notably, it has been shown to inhibit the growth of S180 sarcoma.[2][3][4]

Mechanism of Action: Induction of Apoptosis through the Mitochondrial Pathway

Similar to other taxanes, the primary mechanism of action of this compound involves the stabilization of microtubules, which disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]

Research indicates that this compound induces apoptosis through the mitochondrial-dependent pathway. This process is initiated by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates a cascade of executioner caspases, leading to the dismantling of the cell.[5]

a This compound This compound Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) This compound->Bcl2_BclXL Bax_Bad Bax / Bad (Pro-apoptotic) This compound->Bax_Bad Mitochondrion Mitochondrion Bcl2_BclXL->Mitochondrion Bax_Bad->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by this compound.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxic activity of this compound is commonly assessed using the Sulforhodamine B (SRB) assay. This method is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass.

Protocol:

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: Wash the fixed cells with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value from the dose-response curve.

Isolation and Purification from Taxus cuspidata

A general workflow for the isolation and purification of taxanes from Taxus species provides a framework for obtaining this compound.

a Start Start: Taxus cuspidata (Needles/Bark) Extraction Extraction (e.g., Ethanol/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel, Reverse Phase) Crude_Extract->Chromatography Fractions Fraction Collection Chromatography->Fractions Analysis Analysis of Fractions (e.g., HPLC, TLC) Fractions->Analysis Purification Further Purification (e.g., Recrystallization, Prep-HPLC) Analysis->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General Workflow for Isolation of this compound.

Conclusion

This compound demonstrates significant potential as an anti-tumor agent. Its cytotoxic activity against a variety of cancer cell lines, coupled with its defined mechanism of action involving the induction of apoptosis via the mitochondrial pathway, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies outlined in this guide provide a foundation for the continued exploration of this and other taxane derivatives in the pursuit of novel cancer therapeutics.

References

The Promising Paclitaxel Precursor: A Technical Guide to the Conversion of 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel (B517696), a cornerstone in the treatment of various cancers, has long been in high demand. Its complex structure, however, makes total synthesis challenging and costly. The semi-synthesis of paclitaxel from naturally abundant precursors is a more viable approach. This technical guide focuses on a promising precursor, 7-Xylosyl-10-deacetyltaxol B, a taxane (B156437) derivative found in Taxus species. This document provides an in-depth overview of the chemical and enzymatic methods for its conversion to paclitaxel, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Chemical Conversion of this compound to Paclitaxel

A highly efficient three-step chemical process has been reported for the conversion of 10-deacetyl-7-xylosyltaxanes, including this compound, into paclitaxel. This method involves a sequence of reduction-oxidation (redox), acetylation, and deacetylation reactions.

Quantitative Data
ParameterValueReference
Starting Material Mixture of 10-deacetyl-7-xylosyltaxanesXue et al., 2020
Overall Yield 67.6%Xue et al., 2020
Final Purity 99.52%Xue et al., 2020
Experimental Protocol

The following protocol is a generalized procedure based on available literature. Specific conditions may require optimization.

Step 1: Redox Reaction (Removal of the Xylosyl Group)

  • Objective: To selectively cleave the xylosyl group from the C-7 position.

  • Reagents:

    • 10-deacetyl-7-xylosyltaxane mixture

    • Reducing agent (e.g., Sodium borohydride)

    • Oxidizing agent (e.g., Sodium periodate)

    • Solvent (e.g., Methanol, Water)

  • Procedure:

    • Dissolve the 10-deacetyl-7-xylosyltaxane mixture in a suitable solvent like methanol.

    • Cool the solution in an ice bath.

    • Add the reducing agent portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and extract the product.

    • Dissolve the product in a fresh solvent system.

    • Add the oxidizing agent to cleave the diol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work up the reaction and purify the resulting 10-deacetyltaxol (B21601) by column chromatography.

Step 2: Acetylation

  • Objective: To acetylate the hydroxyl group at the C-10 position.

  • Reagents:

    • 10-deacetyltaxol

    • Acetylating agent (e.g., Acetic anhydride, Acetyl chloride)

    • Base (e.g., Pyridine, DMAP)

    • Solvent (e.g., Dichloromethane)

  • Procedure:

    • Dissolve the 10-deacetyltaxol in an anhydrous solvent under an inert atmosphere.

    • Add the base and the acetylating agent.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a suitable reagent and perform an aqueous workup.

    • Extract the product and purify by column chromatography.

Step 3: Deacetylation (Selective)

  • Objective: In the case of non-specific acetylation in the previous step, this step aims to selectively remove any protecting groups that may have been added to other hydroxyl groups. This step might not be necessary if the acetylation is highly selective.

  • Reagents:

    • Protected paclitaxel derivative

    • Deacetylating agent (e.g., mild acid or base)

    • Solvent

  • Procedure:

    • Dissolve the protected paclitaxel derivative in a suitable solvent.

    • Add the deacetylating agent and monitor the reaction carefully to avoid degradation of the final product.

    • Upon completion, neutralize the reaction and perform a workup.

    • Purify the final paclitaxel product using column chromatography on silica (B1680970) gel, followed by recrystallization or preparative HPLC to achieve high purity.

Purification

The final paclitaxel product is purified from the reaction mixture by column chromatography on silica gel. A typical mobile phase would be a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.

Chemical Conversion Workflow

Chemical_Conversion start This compound redox Redox Reaction (Xylosyl Removal) start->redox intermediate 10-Deacetyltaxol redox->intermediate acetylation Acetylation (C-10 Position) intermediate->acetylation paclitaxel Paclitaxel acetylation->paclitaxel purification Purification (Column Chromatography) paclitaxel->purification end High-Purity Paclitaxel purification->end

Caption: Chemical synthesis of paclitaxel from its xylosyl precursor.

Enzymatic Conversion of this compound to Paclitaxel

Enzymatic conversion offers a milder and potentially more specific alternative to chemical synthesis. This approach typically involves two key enzymatic steps: the removal of the xylosyl group and the acetylation of the C-10 hydroxyl group. These steps can be performed sequentially or in a one-pot reaction.

Quantitative Data
ParameterValueReference
Starting Material 7-β-xylosyl-10-deacetyltaxolLi et al., 2017
Enzymes β-xylosidase, 10-β-acetyltransferase (DBAT mutant)Li et al., 2017
Product Concentration (One-Pot) 0.64 mg/mL PaclitaxelLi et al., 2017
Reaction Time (One-Pot) 15 hoursLi et al., 2017
Experimental Protocols

Method 1: Two-Step Enzymatic Conversion

Step 1: Enzymatic Deglycosylation

  • Objective: To specifically hydrolyze the xylosyl group from the C-7 position.

  • Enzyme: β-xylosidase (e.g., from Cellulosimicrobium cellulans or a recombinant source).[1]

  • Substrate: 7-β-Xylosyl-10-deacetyltaxol.

  • Reaction Conditions:

    • Buffer: Phosphate buffer (pH ~7.0).

    • Temperature: 30-37 °C.

    • Substrate Concentration: To be optimized based on enzyme activity.

    • Enzyme Concentration: To be optimized for efficient conversion.

  • Procedure:

    • Prepare a solution of the substrate in a suitable buffer.

    • Add the β-xylosidase enzyme.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

    • Monitor the formation of 10-deacetyltaxol using HPLC.

    • Once the reaction is complete, the product can be extracted and purified or used directly in the next step.

Step 2: Enzymatic Acetylation

  • Objective: To acetylate the C-10 hydroxyl group of 10-deacetyltaxol.

  • Enzyme: 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), preferably a mutant with enhanced activity towards 10-deacetyltaxol.

  • Substrates: 10-deacetyltaxol and Acetyl-CoA.

  • Reaction Conditions:

    • Buffer: Phosphate buffer (pH ~7.5).

    • Temperature: ~31 °C.

    • Substrate Concentrations: To be optimized.

  • Procedure:

    • Prepare a solution of 10-deacetyltaxol and Acetyl-CoA in the appropriate buffer.

    • Add the DBAT enzyme.

    • Incubate the reaction at the optimal temperature.

    • Monitor the formation of paclitaxel by HPLC.

    • Upon completion, extract the paclitaxel and purify using chromatographic methods.

Method 2: One-Pot Enzymatic Synthesis

  • Objective: To convert 7-β-xylosyl-10-deacetyltaxol to paclitaxel in a single reaction vessel.

  • Enzymes: β-xylosidase and a highly efficient DBAT mutant.

  • Substrates: 7-β-xylosyl-10-deacetyltaxol and Acetyl-CoA.

  • Procedure:

    • Combine the substrate, Acetyl-CoA, and both enzymes in a suitable buffer system.

    • Incubate the reaction under optimized conditions of temperature and pH.

    • Monitor the disappearance of the starting material and the formation of paclitaxel by HPLC.

    • After the reaction reaches completion, proceed with extraction and purification of paclitaxel.

Enzymatic Conversion Workflow

Enzymatic_Conversion cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis start_one_pot This compound + Acetyl-CoA enzymes β-xylosidase + DBAT Mutant start_one_pot->enzymes paclitaxel_one_pot Paclitaxel enzymes->paclitaxel_one_pot purification Purification paclitaxel_one_pot->purification start_two_step This compound enzyme1 β-xylosidase start_two_step->enzyme1 intermediate 10-Deacetyltaxol enzyme1->intermediate enzyme2 DBAT Mutant + Acetyl-CoA intermediate->enzyme2 paclitaxel_two_step Paclitaxel enzyme2->paclitaxel_two_step paclitaxel_two_step->purification final_product High-Purity Paclitaxel purification->final_product

Caption: Enzymatic pathways for paclitaxel synthesis.

Conclusion

This compound is a readily available and promising precursor for the semi-synthesis of paclitaxel. Both chemical and enzymatic routes have been developed for its conversion, offering viable alternatives to traditional methods that rely on less abundant precursors. The three-step chemical method provides high yields and purity. Enzymatic conversions, particularly the one-pot synthesis, represent a greener and potentially more cost-effective approach. Further research and optimization of these protocols are crucial for their large-scale implementation in the pharmaceutical industry, ultimately contributing to a more sustainable and accessible supply of this vital anticancer drug.

References

Preliminary Anti-Tumor Studies of 7-Xylosyl-10-deacetyltaxol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary anti-tumor studies of 7-Xylosyl-10-deacetyltaxol B, a paclitaxel (B517696) derivative isolated from Taxus cuspidata.[1][2] This document synthesizes available data on its in vitro cytotoxicity, mechanism of action, and reported in vivo activity, presenting the information in a format accessible to researchers and professionals in drug development.

In Vitro Cytotoxicity

This compound has demonstrated antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.9
A2780Ovarian Cancer3.5
SW480Colon Adenocarcinoma20
NIH3T3Mouse Embryonic Fibroblast>25
PC-3Prostate Cancer5

Data sourced from experiments assessing growth inhibition after 48 hours using a sulforhodamine B (SRB) assay.[1][3]

Mechanism of Action

As a taxane (B156437) derivative, the primary mechanism of action of this compound is the disruption of microtubule dynamics.[3][4] It promotes the assembly of tubulin into stable microtubules and inhibits their disassembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

Cell Cycle Arrest

Studies in PC-3 prostate cancer cells have shown that this compound induces cell cycle arrest at the G2/M phase, a hallmark of taxane activity.[3]

Induction of Apoptosis via the Mitochondrial-Dependent Pathway

This compound has been shown to induce apoptosis in PC-3 cells through the mitochondrial-dependent (intrinsic) pathway.[5][6] This is characterized by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6] This shift in the Bax/Bcl-2 ratio leads to a disturbance of the mitochondrial membrane permeability, triggering the activation of caspase-9, which in turn activates downstream effector caspases-3 and -6.[5][6]

cluster_stimulus External Stimulus cluster_regulation Apoptotic Regulation cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase This compound This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax / Bad (Pro-apoptotic) This compound->Bax Upregulates Mito Mitochondrial Membrane Permeability Disturbance Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp36 Caspase-3 / -6 Activation Casp9->Casp36 Activates Apoptosis Apoptosis Casp36->Apoptosis Executes

Apoptosis induction pathway of this compound.

In Vivo Anti-Tumor Activity

This compound has been reported to possess anti-tumor activity and to inhibit the growth of S180 sarcoma in vivo.[1][2] However, detailed quantitative data, such as the percentage of tumor growth inhibition, dosing regimens, and administration routes from these studies, are not available in the reviewed literature.

Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol provides a general methodology for assessing cytotoxicity based on the cited use of the SRB assay.

G A 1. Seed cancer cells in 96-well plates and allow to adhere overnight. B 2. Treat cells with varying concentrations of this compound for 48 hours. A->B C 3. Fix cells with trichloroacetic acid (TCA). B->C D 4. Wash plates with water to remove TCA. C->D E 5. Stain cells with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid. D->E F 6. Wash plates with 1% acetic acid to remove unbound dye. E->F G 7. Solubilize bound dye with 10 mM Tris base solution. F->G H 8. Measure absorbance at ~510 nm using a microplate reader. G->H I 9. Calculate IC50 values from dose-response curves. H->I

Workflow for a typical Sulforhodamine B (SRB) cytotoxicity assay.
Apoptosis and Cell Cycle Analysis

Detailed protocols for apoptosis and cell cycle analysis using flow cytometry would typically involve the following steps, although specific protocols for this compound are not provided in the search results.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with the compound for a specified time.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI).

    • Incubate in the dark.

    • Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Treat cells with the compound.

    • Harvest and fix cells in cold 70% ethanol.

    • Wash and treat with RNase A.

    • Stain with Propidium Iodide.

    • Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Summary and Future Directions

This compound is a taxane derivative with demonstrated in vitro anti-tumor activity against several cancer cell lines. Its mechanism of action is consistent with other taxanes, involving microtubule stabilization, G2/M cell cycle arrest, and induction of apoptosis via the intrinsic pathway. While in vivo activity against S180 sarcoma has been reported, further studies are required to quantify this effect and to establish a comprehensive profile of its efficacy, pharmacokinetics, and toxicity in animal models. The available data suggests that this compound may warrant further investigation as a potential anti-cancer therapeutic agent.

References

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel. The document details its chemical synonyms, summarizes its in vitro cytotoxic activity, elucidates its mechanism of action through the mitochondrial apoptosis pathway, and provides exemplary experimental protocols for its investigation.

Synonyms and Chemical Identifiers

This compound is known by several alternative names in scientific literature and commercial catalogs. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

SynonymSource
7-xylosyl-10-Deacetylpaclitaxel BMedchemExpress, Chemsrc
10-Deacetyl-7-xylosyl paclitaxelMedchemExpress, Selleck Chemicals
10-Deacetyl-7-xylosyltaxolMedchemExpress, LKT Labs
10-Deacetylpaclitaxel 7-XylosideMedchemExpress, BOC Sciences
10-Deacetyltaxol 7-XylosideMedchemExpress, BOC Sciences
7β-Xylosyl-10-deacetyltaxolBOC Sciences

In Vitro Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Cancer3.5
A549Lung Cancer1.9
HCT-8Colon Cancer0.26
HepG2Liver Cancer3
MCF-7Breast CancerNot specified in µM

Mechanism of Action: The Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells, primarily through the mitochondrial-dependent pathway. This mechanism involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of the caspase cascade.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.

G cluster_stimulus Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax Bax This compound->Bax Upregulates Bad Bad This compound->Bad Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Bcl-XL Bcl-XL This compound->Bcl-XL Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bad->Mitochondrion Bcl-2->Mitochondrion Bcl-XL->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-6 Caspase-6 Caspase-9->Caspase-6 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Caspase-6->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the bioactivity of this compound. These should be optimized for specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of This compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This protocol allows for the differentiation of live, apoptotic, and necrotic cells following treatment with this compound.

Workflow Diagram:

G cluster_workflow Flow Cytometry for Apoptosis Workflow A Treat cells with this compound B Harvest cells (including supernatant) A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide D->E F Incubate in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins in the mitochondrial apoptosis pathway.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bad, Bcl-2, Bcl-XL, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

In Vivo Antitumor Activity

S180 Sarcoma Mouse Model

Methodology:

  • Tumor Cell Implantation: Subcutaneously inject S180 sarcoma cells into the flank of recipient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (at various doses) and a vehicle control, typically via intraperitoneal or intravenous injection, according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7-Xylosyl-10-deacetyltaxol B, a derivative of the well-known chemotherapeutic agent paclitaxel (B517696). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, relevant experimental protocols, and its role in synthetic pathways.

Chemical and Physical Properties

This compound is a taxoid, a class of diterpenes commonly isolated from plant species of the genus Taxus (yew trees). It is structurally related to paclitaxel and is considered a valuable precursor in the semi-synthesis of more complex taxanes. There appears to be some discrepancy in the literature regarding the molecular formula of "7-Xylosyl-10-deacetyltaxol" versus "this compound". For the purpose of this guide, this compound is presented with the molecular formula C48H59NO17.

PropertyValueSource
Molecular Formula C48H59NO17[1][2][3]
Molecular Weight 921.98 g/mol [1]
CAS Number 90332-64-2[1][2][3]
Appearance Off-White Solid[4]
Melting Point >228°C (decomposition)[4]
Purity 97%[5]
Biological Activity

This compound, a derivative of paclitaxel isolated from T. cuspidate, has demonstrated anti-tumor properties.[1][2] Specifically, it has been shown to inhibit the growth of S180 sarcoma.[1][2] Its mechanism of action is believed to be similar to other taxanes, which involves the stabilization of microtubules, thereby inhibiting their disassembly during cell division.[3]

Research has also been conducted on the broader class of 7-Xylosyl-10-deacetyltaxols. These compounds have shown effective inhibitory action against various tumor cell lines, including an IC50 value of 0.3776 µg/mL against the MCF-7 breast cancer cell line and 0.86 µg/mL against colon cancer cell lines.[6] Furthermore, 10-deacetyl-7-xylosyl paclitaxel can induce significant mitotic arrest in PC-3 cells, up-regulate pro-apoptotic proteins like Bax and Bad, and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[7] This disruption of mitochondrial membrane permeability leads to the activation of caspase-9.[7]

Experimental Protocols

The following section details experimental methodologies relevant to the synthesis and modification of 7-Xylosyl-10-deacetyltaxol and its analogs.

Semi-synthesis of Taxol from 10-deacetyl-7-xylosyltaxanes

A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes through a three-step reaction process involving redox, acetylation, and deacetylation.[8][9] The resulting mixture is then separated using column chromatography on silica (B1680970) gel to yield Taxol, Taxol B (Cephalomannine), and Taxol C.[8][9] This synthetic route expands the potential biomass sources for the chemical semi-synthesis of Taxol and related compounds.[8][9]

Preparation of 10-deacetylbaccatin III from a Mixture of 7-xylosyl-10-deacetyl taxols

This process outlines the conversion of a mixture of 7-xylosyl-10-deacetyl taxols into the key paclitaxel precursor, 10-deacetylbaccatin III.

Step 1: Hydrolysis of the Side Chain

  • A mixture of 7-xylosyl-10-deacetyl taxols (100 mg) is dissolved in ethanol (B145695) (10 ml).[10]

  • Hydrazine hydrate (B1144303) (1 ml) is added to the solution.[10]

  • The reaction mixture is stirred at a temperature of 20-50°C for 2-24 hours.[10]

  • The mixture is then diluted with water and extracted with ethyl acetate (B1210297) (3 x 50 ml).[10]

  • The combined ethyl acetate phases are washed with brine, dried over anhydrous sodium sulphate, and concentrated under vacuum to yield a residue.[10]

  • The resulting residue is purified by column chromatography over silica gel, eluting first with a 98:2 mixture of chloroform-methanol, followed by a 95:5 mixture of the same solvents to isolate 7-xylosyl-10-deacetylbaccatin III.[10]

Step 2: Cleavage of the Xylosyl Group

  • The purified 7-xylosyl-10-deacetylbaccatin III (30 mg) is dissolved in methanol (B129727) (5 ml).[10]

  • A solution of sodium periodate (B1199274) (100 mg in 1 ml of water) is added.[10]

  • The reaction mixture is stirred for 20-40 hours at a temperature of 20-40°C.[10]

  • The mixture is diluted with water and extracted with ethyl acetate (3 x 30 ml).[10]

  • The combined ethyl acetate phase is washed with water, dried over anhydrous sodium sulphate, and concentrated to yield 10-deacetylbaccatin III.[10]

Biotransformation of 7-β-Xylosyl-10-deacetyltaxol

Biotransformation offers an alternative route to modify 7-xylosyltaxanes. Studies have identified fungal strains, such as Lentinula edodes, and bacterial strains, like Cellulosimicrobium cellulans, that possess β-xylosidase activity capable of specifically removing the C-7 xylosyl group from 7-xylosyl-10-deacetylpaclitaxel.[11][12] This enzymatic hydrolysis converts the compound into 10-deacetyltaxol, another valuable precursor for Taxol synthesis.[11]

Visualizations

The following diagrams illustrate key processes related to this compound.

G cluster_0 Step 1: Side Chain Hydrolysis cluster_1 Step 2: Xylosyl Group Cleavage A Mixture of 7-xylosyl-10-deacetyl taxols in Ethanol B Add Hydrazine Hydrate A->B Reagent C Stir at 20-50°C for 2-24h B->C Reaction D Extraction with Ethyl Acetate C->D Workup E Purification via Column Chromatography D->E Isolation F 7-xylosyl-10-deacetylbaccatin III E->F Product G 7-xylosyl-10-deacetylbaccatin III in Methanol F->G Starting Material for Step 2 H Add Sodium Periodate G->H Reagent I Stir at 20-40°C for 20-40h H->I Reaction J Extraction with Ethyl Acetate I->J Workup K 10-deacetylbaccatin III J->K Final Product

Caption: Workflow for the preparation of 10-deacetylbaccatin III.

References

In-Depth Technical Guide: The Anti-Sarcoma Potential of 7-Xylosyl-10-deacetyltaxol B on S180 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel (B517696), has demonstrated notable anti-tumor activity, specifically inhibiting the growth of S180 sarcoma cells. This technical guide provides a comprehensive overview of the current understanding of its effects, compiling available data and outlining key experimental methodologies. While specific quantitative data from primary research remains elusive in the public domain, this document synthesizes established protocols and likely signaling pathways to serve as a foundational resource for researchers investigating this compound.

Introduction

Taxanes represent a critical class of chemotherapeutic agents, with paclitaxel being a cornerstone in the treatment of various solid tumors. Their primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. This compound is a naturally derived analogue of paclitaxel, and initial studies have confirmed its anti-tumor properties against S180 sarcoma[1][2]. This guide aims to provide an in-depth technical framework for researchers and drug development professionals interested in the therapeutic potential of this compound against sarcoma.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound on S180 Sarcoma Cells

CompoundCell LineAssay Duration (hours)IC50 (µM)Data Source
This compoundS18024Data not available
This compoundS18048Data not available
This compoundS18072Data not available
Paclitaxel (Reference)S18072Data not available

Table 2: In Vivo Anti-Tumor Efficacy of this compound in S180 Sarcoma-Bearing Mice

Treatment GroupDose (mg/kg)Administration RouteTumor Inhibition Rate (%)p-valueData Source
Vehicle Control--0-
This compounde.g., 10e.g., i.p.Data not available
This compounde.g., 20e.g., i.p.Data not available
Positive Control (e.g., Paclitaxel)e.g., 10e.g., i.p.Data not available

Experimental Protocols

The following sections detail standardized protocols relevant to the investigation of this compound's effect on S180 sarcoma cells.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cells.

Workflow for In Vitro Cytotoxicity Assay

G A S180 Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with this compound B->C D Incubation (24, 48, 72h) C->D E Addition of MTT Reagent D->E F Incubation (4h) E->F G Addition of Solubilization Solution F->G H Absorbance Measurement (570 nm) G->H I Calculation of Cell Viability and IC50 H->I G A S180 Cell Preparation B Subcutaneous Implantation in Mice A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Treatment Administration (e.g., i.p.) D->E F Tumor Volume and Body Weight Monitoring E->F G Euthanasia and Tumor Excision F->G H Tumor Weight Measurement G->H I Calculation of Tumor Inhibition Rate H->I G A This compound B Binds to β-tubulin A->B C Microtubule Stabilization B->C D Inhibition of Microtubule Depolymerization C->D E Disruption of Mitotic Spindle D->E F G2/M Phase Cell Cycle Arrest E->F G A G2/M Arrest B Upregulation of pro-apoptotic proteins (e.g., Bax) A->B C Downregulation of anti-apoptotic proteins (e.g., Bcl-2) A->C D Mitochondrial Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Cleavage of Cellular Substrates (e.g., PARP) H->I J Apoptosis I->J

References

An In-Depth Technical Guide on the Induction of Apoptosis by 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and experimental protocols related to the induction of apoptosis by 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel. The information presented herein is curated from scientific literature to support further research and development in oncology.

Core Concepts: Mechanism of Action

This compound, a naturally occurring xyloside isolated from Taxus chinensis, induces apoptosis in cancer cells, particularly in human prostate cancer cells (PC-3), through a mitochondria-dependent pathway.[1] The core mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic cascade.

The induction of apoptosis is characterized by a series of key molecular events:

  • Disruption of Microtubules: As a taxane (B156437) derivative, this compound interferes with microtubule function, leading to cell cycle arrest at the G2/M phase.[2]

  • Regulation of Bcl-2 Family Proteins: The compound modulates the expression of Bcl-2 family proteins, crucial regulators of the mitochondrial apoptotic pathway. It up-regulates the expression of pro-apoptotic proteins Bax and Bad, while down-regulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1]

  • Mitochondrial Permeability Transition: The imbalance between pro- and anti-apoptotic Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability.[1]

  • Caspase Activation: The disruption of the mitochondrial membrane potential triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9, an initiator caspase in the intrinsic pathway.[1] Activated caspase-9 then activates downstream executioner caspases, such as caspase-3 and -6, which orchestrate the dismantling of the cell.[3]

This signaling cascade ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Quantitative Data on Biological Activity

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

Cell LineCancer TypeIC50 Value (µM)Assay Duration
PC-3Prostate Cancer5Not Specified
A549Lung Cancer1.948 hours
A2780Ovarian Cancer3.548 hours
SW480Colon Cancer2048 hours
NIH3T3Mouse Embryonic Fibroblast> 2548 hours

Data sourced from multiple studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for apoptosis induction by this compound and a general workflow for its investigation.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Mitochondrion This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Bcl2 Bcl-2 / Bcl-XL Bax Bax / Bad Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Apaf1 Apaf-1 Casp9_inactive Pro-caspase-9 Apaf1->Casp9_inactive Activates Casp9_active Caspase-9 Casp9_inactive->Casp9_active Casp3_inactive Pro-caspase-3/6 Casp9_active->Casp3_inactive Activates Casp3_active Caspase-3/6 Casp3_inactive->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis CytoC->Apaf1 Mitotic Arrest->Bcl2 Mitotic Arrest->Bax Upregulates

Caption: Apoptosis signaling pathway of this compound.

G cluster_0 Experimental Design cluster_1 Data Acquisition cluster_2 Analysis A Cell Culture (e.g., PC-3 cells) B Treatment with This compound (Varying Concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining, TUNEL Assay) B->D E Protein Expression Analysis (e.g., Western Blot) B->E F IC50 Determination C->F G Quantification of Apoptotic Cells D->G H Analysis of Protein Levels (Bcl-2, Bax, Caspases) E->H

Caption: General experimental workflow for investigating apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound-induced apoptosis.

Cell Culture and Drug Treatment
  • Cell Line: Human prostate carcinoma PC-3 cells are a commonly used model.

  • Culture Medium: Cells are typically maintained in F-12K medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein extraction) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO) for the specified duration of the experiment.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Procedure:

    • Seed PC-3 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound for the desired time period (e.g., 48 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound as described above.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure (General):

    • Grow and treat cells on coverslips.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.

    • Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Visualize the cells under a fluorescence microscope.

  • Data Interpretation: TUNEL-positive cells (exhibiting fluorescence from the incorporated labeled nucleotides) are identified as apoptotic.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction:

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control. The results are often presented as a fold change relative to the control group.

This guide provides a foundational understanding of the pro-apoptotic effects of this compound and the experimental approaches to its study. Researchers are encouraged to consult the primary literature for further details and to optimize protocols for their specific experimental systems.

References

Methodological & Application

Application Note: HPLC Analysis of 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel (B517696), a potent anti-cancer agent.[1][2] Accurate and reliable analytical methods are crucial for its quantification in research and pharmaceutical development. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described method is suitable for the determination of purity and concentration of the analyte in bulk drug substances and research samples.

Materials and Methods

Instrumentation and Columns:

A standard HPLC system equipped with a UV detector is used. The separation of this compound and related taxanes can be effectively achieved on a pentafluorophenyl (PFP) stationary phase column, which has shown good resolution for this class of compounds.[3][4] Alternatively, a C18 column can also be employed for the analysis of taxanes.

Chemicals and Reagents:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Chromatographic Conditions:

The following table summarizes the optimized HPLC conditions for the analysis of this compound.

ParameterCondition
HPLC Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water
Gradient 40% Acetonitrile, increasing to 80% over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 227 nm
Injection Volume 10 µL

Results and Discussion

Under the specified chromatographic conditions, this compound is well-resolved from other taxane (B156437) impurities. The method demonstrates good peak shape and reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Parameters

ParameterResult
Retention Time Approximately 12.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 1.5%

Experimental Protocols

1. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve the standard in methanol and bring to volume. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions are used to generate the calibration curve.

2. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

3. HPLC Analysis Protocol

  • Equilibrate the HPLC system with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform a series of injections of the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions for analysis.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained compounds.

  • Store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Standard_Injection Standard Injections (Calibration Curve) Standard_Prep->Standard_Injection Sample_Prep Sample Preparation (Dissolution and Filtration) Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Purification of 7-Xylosyl-10-deacetyltaxol B from Taxus Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B, a significant taxane (B156437) analogue, is a natural product found in various species of the yew tree (Taxus).[1][2] As a derivative of paclitaxel (B517696), it holds considerable interest for oncological research and as a potential precursor for the semi-synthesis of other therapeutic taxanes.[1][2] Its purification from the complex mixture of compounds present in Taxus extracts is a critical step for its study and utilization.

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from Taxus plant material. The methodologies described are based on established techniques for taxane separation, including solvent extraction, chromatography on macroporous resins, and preparative high-performance liquid chromatography (Prep-HPLC).

Principles of Purification

The purification strategy for this compound from Taxus extracts typically involves a multi-step process designed to isolate the target compound from a complex mixture of related taxanes, chlorophyll, lipids, and other secondary metabolites. The general workflow begins with the extraction of taxanes from the plant material using a polar solvent. This is followed by one or more chromatographic steps to separate the taxanes based on their polarity and other physicochemical properties.

Key Purification Steps:

  • Solid-Liquid Extraction: Taxanes are typically extracted from dried and ground Taxus material (bark, needles, or twigs) using polar solvents such as methanol (B129727) or ethanol (B145695), often in combination with water.

  • Liquid-Liquid Partitioning: The crude extract is often partitioned between an organic solvent and water to remove highly polar impurities.

  • Chromatographic Separation: This is the core of the purification process and can involve several techniques:

    • Macroporous Resin Chromatography: This technique is effective for the initial enrichment of taxanes from the crude extract.

    • Silica (B1680970) Gel Chromatography: Normal-phase chromatography on silica gel is a common method for separating taxane analogues.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This high-resolution technique is often used for the final purification of the target compound to a high degree of purity.

Experimental Protocols

Protocol 1: Extraction and Initial Enrichment using Macroporous Resin

This protocol describes the initial extraction of taxanes from Taxus material and their enrichment using macroporous resin chromatography.

Materials and Reagents:

  • Dried and powdered Taxus plant material

  • Methanol

  • Ethanol

  • Deionized water

  • AB-8 macroporous resin

  • Chromatography column

Procedure:

  • Extraction: a. Macerate 1 kg of dried, powdered Taxus material in 10 L of 80% aqueous methanol for 24 hours at room temperature. b. Filter the mixture and collect the filtrate. c. Re-extract the plant material twice more with 8 L of 80% aqueous methanol. d. Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography: a. Pack a chromatography column with AB-8 macroporous resin and equilibrate with deionized water. b. Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. c. Wash the column with 3 bed volumes (BV) of 30% ethanol to remove highly polar impurities.[3] d. Elute the target fraction containing this compound with 6 BV of 80% ethanol.[3] e. Collect the eluate and concentrate under reduced pressure to yield an enriched taxane fraction.

Protocol 2: Purification by Preparative HPLC

This protocol details the final purification of this compound from the enriched taxane fraction using preparative HPLC.

Materials and Reagents:

  • Enriched taxane fraction from Protocol 1

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the enriched taxane fraction in the initial mobile phase (e.g., 45:55 acetonitrile:water) and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

    • Mobile Phase: A gradient of acetonitrile in water. The exact gradient will need to be optimized based on the specific column and instrument, but a starting point could be a linear gradient from 45% to 75% acetonitrile over 40 minutes.

    • Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.[4]

    • Detection: UV detection at 227 nm or 230 nm.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis and Final Product Preparation: a. Analyze the purity of the collected fractions using analytical HPLC. b. Pool the fractions with the desired purity. c. Remove the solvent under reduced pressure and lyophilize to obtain the purified this compound as a white to off-white solid.[]

Data Presentation

The following tables summarize quantitative data related to the purification of this compound.

Table 1: Purification of 7-Xylosyl-10-deacetyl paclitaxel using AB-8 Macroporous Resin [3]

ParameterInitial ExtractEnriched Product
Concentration of 7-Xylosyl-10-deacetyl paclitaxel0.0657 mg/mL-
Content of 7-Xylosyl-10-deacetyl paclitaxel0.053%3.34%
Recovery-85.85%
Fold Increase in Purity-62.43

Table 2: Optimized Conditions for Macroporous Resin Chromatography [3]

ParameterOptimal Value
ResinAB-8
Processing Volume15 BV
Flow Rate1 mL/min
Temperature35 °C
Elution Gradient3 BV of 30% ethanol, followed by 6 BV of 80% ethanol

Visualizations

Experimental Workflow

G cluster_extraction Extraction and Initial Enrichment cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification and Analysis start Taxus Plant Material extraction Solid-Liquid Extraction (80% Methanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract macroporous_resin Macroporous Resin Chromatography (AB-8 Resin) crude_extract->macroporous_resin elution Gradient Elution (30% -> 80% Ethanol) macroporous_resin->elution enriched_fraction Enriched Taxane Fraction elution->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Purified this compound purity_analysis->final_product

Caption: A generalized workflow for the purification of this compound.

Logical Relationship of Purification Steps

G cluster_input Starting Material cluster_process Purification Process cluster_output Result A Complex Mixture in Taxus Extract B Initial Enrichment (e.g., Macroporous Resin) A->B C High-Resolution Separation (e.g., Preparative HPLC) B->C D Isolated this compound C->D

Caption: Logical progression from crude extract to purified product.

References

Application Notes and Protocols for Cell Viability Assay with 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel (B517696), a well-established anti-cancer agent isolated from the yew tree (Taxus species).[1][] Like other taxanes, its primary mechanism of action involves the stabilization of microtubules, which disrupts the normal process of mitotic cell division, leading to cell cycle arrest and ultimately apoptosis.[3][4] This compound has demonstrated anti-tumor activity, including the inhibition of S180 sarcoma growth.[1] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines using common cell viability assays.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges of the compound.

Cell LineCancer TypeIC50 (µM)Assay Method
A2780Ovarian Cancer3.5Sulforhodamine B (SRB)
A549Lung Cancer1.9Sulforhodamine B (SRB)
HCT-8Colon Cancer0.26Sulforhodamine B (SRB)
HepG2Liver Cancer3.0Sulforhodamine B (SRB)
MCF7Breast CancerNot specifiedSulforhodamine B (SRB)
SW480Colon CancerNot specifiedSulforhodamine B (SRB)

Data sourced from MedchemExpress, citing PMID: 25682561.

Signaling Pathway

This compound, as a taxane (B156437) derivative, is understood to induce apoptosis primarily through the intrinsic or mitochondrial pathway. The process is initiated by the stabilization of microtubules, leading to mitotic arrest. This cellular stress triggers a cascade of signaling events that converge on the mitochondria. The balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins of the Bcl-2 family is shifted in favor of apoptosis. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3 and -6, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. Furthermore, studies on paclitaxel have implicated the involvement of the PI3K/AKT and MAPK (mitogen-activated protein kinase) signaling pathways in modulating this apoptotic response.[5]

G cluster_0 Cellular Effects cluster_1 Apoptotic Signaling Cascade cluster_2 Modulatory Pathways Compound This compound Microtubule Microtubule Stabilization Compound->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2_family Bcl-2 Family Modulation (↑ Bax, Bad; ↓ Bcl-2, Bcl-XL) MitoticArrest->Bcl2_family MAPK MAPK Pathway (JNK, p38, ERK) MitoticArrest->MAPK PI3K_AKT PI3K/AKT Pathway MitoticArrest->PI3K_AKT MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_6 Effector Caspase Activation (Caspase-3, -6) Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis MAPK->Bcl2_family PI3K_AKT->Bcl2_family

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is slightly soluble in DMSO and methanol.[][4] It is recommended to prepare a high-concentration stock solution in sterile DMSO. The compound is hygroscopic and should be stored at -20°C under an inert atmosphere.[]

  • Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in high-quality, sterile DMSO. For example, for 1 mg of the compound (MW: 943.98 g/mol ), add 105.9 µL of DMSO.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Cell Viability Assay Workflow

The general workflow for determining the cytotoxicity of this compound is as follows:

G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding cell_attachment Allow cells to attach overnight cell_seeding->cell_attachment compound_treatment Treat cells with serial dilutions of This compound cell_attachment->compound_treatment incubation Incubate for desired time period (e.g., 48-72 hours) compound_treatment->incubation viability_assay Perform cell viability assay (e.g., SRB, MTT, or CellTiter-Glo) incubation->viability_assay data_acquisition Measure absorbance or luminescence viability_assay->data_acquisition data_analysis Analyze data and calculate IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for a cell viability assay.

Protocol 1: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6] The amount of bound dye is proportional to the total cellular protein mass.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium and incubate at 4°C for 1 hour.[7]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[8] Remove excess water by tapping the plate on a paper towel and allow it to air dry.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9] Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[6][8]

Protocol 2: MTT Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form an insoluble purple formazan (B1609692) product.[10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Wrap the plate in foil and shake it on an orbital shaker for 15 minutes.[3] Read the absorbance at a wavelength between 540 and 590 nm within 1 hour.[3]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[11] The luminescent signal is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-3 of the SRB assay protocol. The final volume in each well should be 100 µL.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[11]

  • Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[11]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Data Analysis

  • Background Subtraction: Subtract the average absorbance/luminescence value of the blank wells from all other wells.

  • Calculate Percentage Viability: Express the results as a percentage of the vehicle-treated control cells using the following formula:

    % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC50 value.

References

Application Notes: In Vitro Evaluation of 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-known anti-cancer agent, naturally occurring in plants of the Taxus genus.[1][2] Like other taxanes, its mechanism of action is primarily associated with the disruption of microtubule dynamics, a critical process for cell division.[2] This compound has demonstrated significant anti-tumor activity, inducing mitotic arrest and apoptosis in various cancer cell lines.[3][4][5] These notes provide detailed protocols for in vitro experiments to characterize the cytotoxic and apoptotic effects of this compound.

Mechanism of Action: Induction of Apoptosis

This compound exerts its anti-cancer effects by first promoting the polymerization of microtubules and inhibiting their depolymerization.[2] This leads to a significant mitotic arrest in the G2/M phase of the cell cycle.[4] Subsequently, the compound triggers apoptosis through the mitochondrial-dependent pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5] This shift in protein expression disrupts the mitochondrial membrane permeability, leading to the activation of caspase-9, which in turn activates downstream executioner caspases-3 and -6, culminating in programmed cell death.[3][5]

G cluster_0 Cellular Effects cluster_1 Apoptosis Pathway Compound This compound Microtubules Microtubule Stabilization Compound->Microtubules MitoticArrest G2/M Mitotic Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 / Bcl-xL MitoticArrest->Bcl2 Down-regulates Bax Bax / Bad MitoticArrest->Bax Up-regulates Mito Mitochondrial Membrane Disruption Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp36 Caspase-3 & 6 Activation Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis

Caption: Signaling pathway of this compound inducing apoptosis.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various human cancer cell lines. These values were determined after a 48-hour incubation period using a sulforhodamine B (SRB) assay.[1]

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Carcinoma3.5[1]
A549Lung Carcinoma1.9[1]
A549/CDDPCisplatin-resistant Lung Carcinoma3.1[1]
HCT-8Ileocecal Adenocarcinoma> 25[1]
HepG2Hepatocellular Carcinoma3.9[1]
MCF7Breast Adenocarcinoma0.14[1]
PC3Prostate Cancer5.0[4]

Experimental Workflow

A typical in vitro experimental workflow to assess the efficacy of this compound involves initial cytotoxicity screening to determine the dose-response relationship, followed by more detailed mechanistic assays such as apoptosis and cell cycle analysis.

G Culture 1. Cell Line Culture Seed 2. Cell Seeding (e.g., 96-well plates) Culture->Seed Treat 4. Cell Treatment Seed->Treat Prepare 3. Compound Preparation (Serial Dilutions) Prepare->Treat Incubate 5. Incubation (e.g., 24, 48, 72h) Treat->Incubate Assay 6. Assay Selection Incubate->Assay Cytotoxicity Cytotoxicity Assay (SRB / MTT) Assay->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Assay->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Assay->CellCycle Analysis 7. Data Acquisition & Analysis Cytotoxicity->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: General workflow for in vitro evaluation of a test compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol determines the cytotoxicity of this compound by measuring cell density based on the measurement of cellular protein content.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[6] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[1]

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Signal Measurement: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all collected cells and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), which is crucial for compounds like taxanes that induce mitotic arrest.[4]

Materials:

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound at desired concentrations for 24 hours.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be expected.[4]

References

Application Notes and Protocols: Microtubule Polymerization Assay with 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated within cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.

Microtubule-targeting agents are broadly classified as either microtubule destabilizers (e.g., Vinca alkaloids) or microtubule stabilizers. The taxane (B156437) family of compounds, which includes the well-known chemotherapeutic agent Paclitaxel, are potent microtubule-stabilizing agents.[1] These compounds bind to β-tubulin within the microtubule polymer, suppressing its dynamic instability.[2][3] This stabilization of microtubules leads to a G2/M phase cell cycle arrest, disruption of the mitotic spindle, and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][4]

7-Xylosyl-10-deacetyltaxol B is a derivative of Paclitaxel, belonging to the taxane family of natural products.[5][][7][8] Like other taxanes, it is expected to function as a microtubule-stabilizing agent, promoting tubulin polymerization and inhibiting microtubule depolymerization, thereby exhibiting anticancer potential.[5][9] These application notes provide a detailed protocol for an in vitro fluorescence-based microtubule polymerization assay to characterize the activity of this compound and other potential microtubule-stabilizing compounds.

Data Presentation

It is important to note that one source has reported that 10-deacetyl-7-xylosyl Paclitaxel acts as a microtubule disruptor, inducing disassembly of microtubules in cell-free assays with IC50 values of 0.3 µM (pig brain) and 0.5 µM (Physarum).[10] This is in contrast to the expected stabilizing activity of taxane derivatives. Researchers should be mindful of this conflicting report when evaluating their own data.

Table 1: Representative Data for Paclitaxel in a Fluorescence-Based Microtubule Polymerization Assay

CompoundConcentrationEffect on PolymerizationRepresentative EC50
Paclitaxel0.01 - 10 µMIncreased rate and extent of polymerization~10 nM[11]
Control (DMSO)-Basal level of polymerizationN/A
Nocodazole (Inhibitor)1 - 20 µMInhibition of polymerizationN/A

Table 2: Representative Data for Paclitaxel in Cellular Assays

Cell LineAssayEndpointRepresentative IC50/EC50
HeLaHigh-Content ImagingMicrotubule Stabilization4 nM[11]
HeLaCell Cycle AnalysisG2/M Arrest2 nM[11]
Caov-3Live Cell ImagingSuppression of Microtubule Dynamics- (Effective at 30 nM)[4]
A-498Live Cell ImagingSuppression of Microtubule Dynamics- (Effective at 100 nM)[4]

Experimental Protocols

In Vitro Fluorescence-Based Microtubule Polymerization Assay

This protocol is adapted from commercially available kits and established methodologies for monitoring microtubule polymerization in real-time.[11][12] The assay relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of tubulin polymerization.

Materials:

  • Lyophilized >99% pure tubulin (e.g., from bovine brain)

  • This compound

  • Paclitaxel (positive control)

  • Nocodazole or other microtubule destabilizer (negative control)

  • Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

  • Guanosine-5'-triphosphate (GTP)

  • General Tubulin Buffer (G-PEM Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • Fluorescent Reporter (e.g., DAPI-based reporter from a kit)

  • Glycerol (B35011) (optional, as a polymerization enhancer)

  • Black, opaque 96-well plates (low-volume, half-area recommended)

  • Multimode plate reader with fluorescence detection capabilities (excitation ~355 nm, emission ~460 nm)

  • Ice bucket

  • Pre-warmed (37°C) plate reader chamber

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice and use within a few hours.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in DMSO.

    • Prepare a 100 mM stock solution of GTP in distilled water.

    • Prepare a working solution of the fluorescent reporter according to the manufacturer's instructions.

    • Prepare the final polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM, and the fluorescent reporter to its recommended final concentration. If using, add glycerol to a final concentration of 10-15%. Keep this buffer on ice.

  • Preparation of Compound Dilutions:

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).

    • Prepare similar dilutions for the Paclitaxel positive control.

    • Prepare a dilution of the Nocodazole negative control.

    • Include a DMSO-only control.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, prepare the reaction mixtures in the 96-well plate. For a 50 µL final reaction volume:

      • Add 45 µL of the ice-cold final polymerization buffer containing tubulin (at a final concentration of 2-4 mg/mL) to each well.

      • Add 5 µL of the diluted test compound, control compound, or DMSO to the respective wells.

    • Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the 96-well plate into the pre-warmed plate reader.

    • Begin fluorescence readings at 1-minute intervals for 60-90 minutes.

    • Record the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.

    • Analyze the polymerization curves. Stabilizing agents like taxanes will typically show a faster rate of polymerization (steeper slope) and a higher final fluorescence plateau compared to the DMSO control.

    • Determine the Vmax (maximum rate of polymerization) for each concentration.

    • Plot the Vmax or the final fluorescence intensity against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis reagents Prepare Reagents (Tubulin, Buffers, GTP, Reporter) mix Mix Reagents and Compounds in 96-well plate on ice reagents->mix compounds Prepare Compound Dilutions (this compound, Controls) compounds->mix incubate Incubate at 37°C in Plate Reader mix->incubate read Measure Fluorescence over Time incubate->read analyze Analyze Polymerization Curves (Vmax, EC50) read->analyze G cluster_cell Cellular Events taxane This compound mt Microtubules taxane->mt Binds to β-tubulin in polymer tubulin α/β-Tubulin Dimers tubulin->mt Polymerization mt->tubulin Depolymerization (inhibited) stabilization Microtubule Stabilization (Suppression of Dynamics) mt->stabilization spindle Defective Mitotic Spindle stabilization->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

References

Application Notes and Protocols for the Biocatalytic Conversion of 7-Xylosyl-10-deacetyltaxol B to Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic conversion of 7-Xylosyl-10-deacetyltaxol B, a more abundant precursor found in yew species, into the valuable anticancer drug, paclitaxel (B517696) (Taxol). This two-step enzymatic process offers a promising and environmentally friendly alternative to traditional semi-synthetic methods.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent, but its supply is limited by its low concentration in the bark of the Pacific yew tree. A more abundant related compound, this compound, can be efficiently converted to paclitaxel through a two-step biocatalytic pathway. This process involves the enzymatic deglycosylation at the C-7 position followed by acetylation at the C-10 position. This document outlines the protocols for this conversion, including a one-pot synthesis approach, and methods for the analysis and purification of the final product.

The biocatalytic conversion relies on two key enzymes:

  • β-xylosidase : This enzyme specifically cleaves the xylosyl group from the C-7 position of this compound to yield 10-deacetyltaxol (B21601).

  • 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) : This acetyltransferase catalyzes the transfer of an acetyl group to the C-10 hydroxyl group of 10-deacetyltaxol, forming paclitaxel. Research has shown that mutant versions of DBAT can exhibit significantly higher catalytic efficiency.[1]

Signaling Pathway and Experimental Workflow

The overall biocatalytic conversion process can be visualized as a straightforward pathway. The experimental workflow involves the preparation of the substrate and enzymes, the enzymatic reaction, and subsequent analysis and purification of the product.

Biocatalytic_Conversion_Pathway cluster_pathway Biocatalytic Conversion Pathway 7-Xylosyl-10-deacetyltaxol_B 7-Xylosyl-10-deacetyltaxol_B 10-deacetyltaxol 10-deacetyltaxol 7-Xylosyl-10-deacetyltaxol_B->10-deacetyltaxol β-xylosidase (Deglycosylation) Paclitaxel Paclitaxel 10-deacetyltaxol->Paclitaxel DBAT (Acetylation)

Biocatalytic conversion of this compound to Paclitaxel.

Experimental_Workflow cluster_workflow General Experimental Workflow A Substrate and Enzyme Preparation B Enzymatic Reaction (Two-step or One-pot) A->B C Reaction Quenching and Extraction B->C D HPLC Analysis (Quantitative) C->D E Product Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

A generalized workflow for the biocatalytic synthesis and analysis of paclitaxel.

Quantitative Data Summary

The efficiency of the biocatalytic conversion can be significantly influenced by the choice of enzyme, particularly the use of engineered DBAT mutants.

Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant DBAT Enzymes

EnzymeSubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type DBAT10-deacetyltaxol15.6 ± 1.80.0095 ± 0.0005609
DBAT G38R/F301V Mutant10-deacetyltaxol12.3 ± 1.10.043 ± 0.0023496

Data synthesized from studies on DBAT mutants, which have shown approximately six-fold increases in catalytic efficiency.[1]

Table 2: Conversion Yields for the One-Pot Synthesis of Paclitaxel

Reaction ScaleStarting MaterialProduct ConcentrationConversion Yield (%)Reaction Time (h)
50 mL7-β-xylosyl-10-deacetyltaxol0.64 mg/mL Paclitaxel>95%15

This data highlights the high efficiency of the one-pot reaction using a β-xylosidase and a highly active DBAT mutant.

Experimental Protocols

Protocol 1: Two-Step Biocatalytic Conversion

Step A: Enzymatic Deglycosylation of this compound

  • Substrate Preparation : Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) and then dilute with the reaction buffer to the desired final concentration.

  • Reaction Setup : In a temperature-controlled vessel, combine the substrate solution with a purified β-xylosidase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0-7.0).

  • Incubation : Incubate the reaction mixture at an optimal temperature, typically between 30-45°C, with gentle agitation.

  • Monitoring : Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the conversion of the starting material to 10-deacetyltaxol.

  • Reaction Termination and Extraction : Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Extract the product into the organic phase.

Step B: Enzymatic Acetylation of 10-deacetyltaxol

  • Substrate Preparation : The extracted and dried 10-deacetyltaxol from Step A is dissolved in the reaction buffer.

  • Reaction Setup : In a fresh reaction vessel, combine the 10-deacetyltaxol solution with purified DBAT (wild-type or mutant) and an acetyl donor, typically acetyl-CoA, in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Incubation : Incubate the reaction mixture at the optimal temperature for DBAT, generally around 30-37°C, with gentle stirring.

  • Monitoring : Track the formation of paclitaxel using HPLC analysis of reaction aliquots.

  • Work-up : Upon completion, terminate the reaction and extract the paclitaxel as described in Step A.

Protocol 2: One-Pot Biocatalytic Synthesis of Paclitaxel

This protocol combines both enzymatic steps into a single reaction vessel, improving efficiency and reducing handling steps.

  • Reaction Mixture Preparation : In a single temperature-controlled vessel, prepare a solution of this compound in a buffer that is compatible with both β-xylosidase and DBAT (e.g., a phosphate or Tris-based buffer at a pH of around 7.0).

  • Addition of Reagents : Add acetyl-CoA to the reaction mixture.

  • Enzyme Addition : Add both β-xylosidase and a highly active DBAT mutant (e.g., DBAT G38R/F301V) to initiate the reaction.

  • Incubation : Incubate the reaction at a compromise temperature that allows for good activity of both enzymes, for instance, 30°C, with continuous gentle agitation.

  • Monitoring and Work-up : Monitor the reaction progress by HPLC until the starting material is consumed and the paclitaxel peak is maximized. Terminate the reaction and extract the product as previously described. A conversion of over 95% can be achieved within 15 hours.

Protocol 3: HPLC Analysis of Reaction Components

A robust analytical method is crucial for monitoring the reaction progress and quantifying the yield.

  • Instrumentation : A standard HPLC system equipped with a UV detector is suitable.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is typically employed.

  • Detection : The UV detector should be set to 227 nm, the characteristic absorbance wavelength for taxanes.

  • Sample Preparation : Dilute the extracted samples from the reaction mixture in the mobile phase before injection.

  • Quantification : Use a calibration curve generated from pure standards of this compound, 10-deacetyltaxol, and paclitaxel for accurate quantification.

Table 3: Example of a Gradient HPLC Program

Time (min)% Acetonitrile% Water
04060
256040
406040
411000
501000
514060
604060

This is an exemplary gradient; optimization may be required based on the specific column and HPLC system used.

Protocol 4: Purification of Paclitaxel

For obtaining high-purity paclitaxel, a multi-step chromatographic approach is recommended.

  • Initial Purification : The crude extract containing paclitaxel can be subjected to silica (B1680970) gel column chromatography to remove highly polar and non-polar impurities.

  • Reversed-Phase Chromatography : Further purification can be achieved using preparative reversed-phase HPLC on a C18 column. This step is highly effective in separating paclitaxel from structurally similar taxanes.

  • Crystallization : The purified paclitaxel fractions can be pooled, the solvent evaporated, and the final product can be crystallized from a suitable solvent system (e.g., acetone/hexane) to yield high-purity paclitaxel. The purity of the final product should be confirmed by HPLC and its identity verified by NMR and mass spectrometry.

Conclusion

The biocatalytic conversion of this compound to paclitaxel represents a highly promising avenue for the sustainable production of this vital anticancer drug. The use of specific and efficient enzymes, particularly engineered variants, in a one-pot synthesis streamlines the process and leads to high conversion yields. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement and optimize this biocatalytic strategy.

References

Application Notes and Protocols for 7-Xylosyl-10-deacetyltaxol B in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-established anti-cancer agent. Isolated from Taxus cuspidata, this natural compound has demonstrated significant anti-tumor properties, including inhibitory effects on S180 sarcoma.[1][2] Like other taxanes, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This document provides detailed application notes and experimental protocols for the utilization of this compound in cancer cell line research, summarizing its known efficacy and providing methodologies for its investigation.

Data Presentation

The anti-proliferative activity of this compound has been quantified in several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. It is important to note that some discrepancies in reported IC50 values exist in the literature, which may be attributable to variations in experimental conditions, such as incubation time and assay methodology.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay MethodExposure TimeReference
A2780Ovarian Cancer3.5Sulforhodamine B (SRB)48 hours[1]
A549Lung Cancer1.9Sulforhodamine B (SRB)48 hours[1]
PC-3Prostate Cancer5Not SpecifiedNot Specified[3]
S180SarcomaActive (IC50 not specified)Not SpecifiedNot Specified[1][2]

Note: A separate study on a closely related compound, 10-deacetyl-7-xylosyl paclitaxel, reported IC50 values of 1.6 µM for A2780 and 2.1 µM for A549 cell lines, and also showed activity against HCT-8 (colon cancer) and HepG2 (liver cancer) cell lines.[4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis. In prostate cancer (PC-3) cells, the compound has been shown to induce significant mitotic arrest.[3][5] This is followed by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[5] This shift in the balance of Bcl-2 family proteins leads to a disruption of the mitochondrial membrane permeability and the activation of caspase-9, an initiator caspase in the intrinsic apoptosis pathway.[5] Caspase-9 then activates downstream executioner caspases, including caspase-3 and -6, culminating in apoptosis.[4] This signaling cascade highlights a mitochondrial-dependent pathway of apoptosis induction.[4]

G Signaling Pathway of this compound in PC-3 Cells This compound This compound Microtubules Microtubules This compound->Microtubules Stabilizes Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Induces Bcl2 Bcl-2 / Bcl-xL Mitotic Arrest->Bcl2 Downregulates Bax Bax / Bad Mitotic Arrest->Bax Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Permeability Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3_6 Caspase-3 / -6 Caspase9->Caspase3_6 Activates Apoptosis Apoptosis Caspase3_6->Apoptosis Executes

References

Application Notes and Protocols for the Quantification of 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of 7-Xylosyl-10-deacetyltaxol B in biological matrices. The methodologies described are based on established principles for the analysis of taxanes and related compounds, utilizing modern chromatographic and mass spectrometric techniques. While specific performance data for this compound is not extensively available in public literature, the provided protocols offer a robust starting point for method development and validation.

Introduction

This compound is a paclitaxel-related compound belonging to the taxane (B156437) family of diterpenoids. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in drug development. The primary analytical technique recommended for this purpose is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.

Analytical Method Overview

The quantification of this compound typically involves three key stages:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, serum, tissue homogenate) and removal of interfering substances.

  • Chromatographic Separation: Separation of the analyte from other components in the extracted sample using UPLC.

  • Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.

Data Presentation: Quantitative Parameters

The following tables summarize typical validation parameters for the quantification of taxanes in biological matrices using LC-MS/MS. These values can be used as a benchmark during the validation of a method for this compound.

Table 1: Typical UPLC-MS/MS Method Parameters for Taxane Analysis

ParameterTypical Value/Condition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol (B129727)
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS/MS ModeMultiple Reaction Monitoring (MRM)
Internal StandardA structurally similar taxane (e.g., Docetaxel)

Table 2: Representative Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits (typically < 15% CV)
Stability (Freeze-thaw, bench-top, long-term)Within ±15% of nominal concentration

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using UPLC-MS/MS

1. Objective: To quantify the concentration of this compound in human plasma samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS), e.g., Docetaxel

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

3. Instrumentation:

  • UPLC system

  • Tandem mass spectrometer with an ESI source

4. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).

  • Prepare working solutions by serially diluting the stock solutions in methanol.

  • Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.

5. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the IS working solution.

  • Vortex mix for 30 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex mix and transfer to a UPLC vial for analysis.

6. UPLC-MS/MS Analysis:

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 80% A, ramp to 20% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization: ESI Positive

    • MRM Transitions:

      • This compound: To be determined experimentally (precursor ion will be [M+H]⁺ or [M+NH₄]⁺).

      • Internal Standard (Docetaxel): m/z 808.4 → 527.2

    • Optimize collision energy and other source parameters for maximum signal intensity.

7. Data Analysis:

  • Integrate the peak areas for the analyte and the IS.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratios integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Workflow for the quantification of this compound.

logical_relationship method Analytical Method sample_prep Sample Preparation method->sample_prep chromatography Chromatography method->chromatography detection Detection method->detection validation Method Validation sample_prep->validation chromatography->validation detection->validation accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity validation->sensitivity selectivity Selectivity validation->selectivity

Caption: Key components of the analytical method and its validation.

Troubleshooting & Optimization

stability and storage conditions for 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 7-Xylosyl-10-deacetyltaxol B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

This compound is a paclitaxel (B517696) derivative and a naturally occurring taxane (B156437) with anti-tumor activity.[1][2] It is also commonly known by the following synonyms:

  • 10-Deacetyl-7-xylosyl paclitaxel[3][4]

  • 10-Deacetylpaclitaxel 7-Xyloside[]

  • 10-Deacetyltaxol 7-Xyloside[4][]

Q2: What are the general recommendations for the storage of solid this compound?

For optimal stability, the solid form of this compound should be stored under the following conditions:

  • Temperature: -20°C for long-term storage.[][6]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) is recommended.[][6]

  • Light: Protect from light.

  • Moisture: The compound is hygroscopic; therefore, it should be stored in a desiccated environment to prevent moisture absorption.[][6]

Q3: How should I prepare and store solutions of this compound?

This compound is slightly soluble in DMSO and methanol (B129727), often requiring heating and sonication for complete dissolution.[] It is practically insoluble in water.[6] For preparing stock solutions, sterile DMSO or anhydrous ethanol (B145695) are commonly used.

Storage recommendations for solutions are as follows:

  • Short-term (1 month): -20°C, protected from light.

  • Long-term (up to 6 months): -80°C, protected from light.

  • Freeze-thaw cycles: Avoid repeated freeze-thaw cycles to prevent degradation. It is advisable to aliquot the stock solution into single-use vials.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on the closely related compound, paclitaxel. Potential degradation pathways include:

  • Hydrolysis: The ester linkages, particularly at C-10 and the C-13 side chain, are susceptible to hydrolysis under acidic or basic conditions. This can lead to the loss of the xylosyl and acetyl groups, and cleavage of the side chain.

  • Epimerization: The stereocenter at C-7 can be prone to epimerization, especially under neutral to basic conditions.

  • Oxidation: The molecule may be susceptible to oxidation, although specific sites are not well-documented for this derivative.

  • Photodegradation: Exposure to light can induce degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Problem Potential Cause Recommended Solution
Compound precipitation in aqueous buffer Low aqueous solubility of the compound.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but still compatible with your experimental system. A final DMSO concentration of <0.5% is generally recommended for cell-based assays.
Inconsistent or lower-than-expected biological activity Degradation of the compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions. Ensure the pH of your buffer is slightly acidic (pH 4-5) if compatible with your experiment, as taxanes are more stable in this range.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.Compare the chromatogram with a freshly prepared standard. The new peaks could correspond to hydrolysis or epimerization products. Review solution preparation, storage, and handling procedures.
Difficulty dissolving the solid compound The compound may require energy to dissolve.Use gentle heating and/or sonication to aid dissolution in solvents like DMSO or methanol.[] Ensure the solvent is of high purity and anhydrous.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅₀H₅₇NO₁₇[][6]
Molecular Weight 943.98 g/mol [4]
Appearance White to off-white solid/crystalline powder[][6]
Melting Point >228°C (decomposes)[][6]
Solubility Slightly soluble in DMSO (heated, sonicated), Methanol (heated, sonicated). Insoluble in water.[][6]
Stability Hygroscopic[][6]

Table 2: Recommended Storage Conditions

Form Temperature Duration Additional Conditions
Solid-20°CLong-termUnder inert atmosphere, protect from light, desiccate
Solution in Organic Solvent-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles
Solution in Organic Solvent-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound. Optimization may be required for specific equipment and applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Class A volumetric flasks and pipettes

  • HPLC vials

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the samples to be tested to a concentration within the calibration range using the mobile phase or a suitable diluent.

5. Forced Degradation Study (Optional but Recommended): To demonstrate the stability-indicating nature of the method, expose the compound to stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

Analyze the stressed samples using the HPLC method to ensure that degradation products are resolved from the parent peak.

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard against its concentration.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of degradation by comparing the concentration of the stressed samples to that of an unstressed control.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (e.g., for stability study) stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation photo Photodegradation working->photo hplc HPLC Analysis working->hplc acid->hplc base->hplc oxidation->hplc photo->hplc data Data Processing & Quantification hplc->data stability Determine Stability Profile data->stability

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response drug This compound microtubule Microtubule Stabilization drug->microtubule Binds to β-tubulin mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest bcl2_family Modulation of Bcl-2 Family Proteins (Bax/Bad up, Bcl-2/Bcl-xL down) mitotic_arrest->bcl2_family caspase Caspase Activation (e.g., Caspase-9) bcl2_family->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: HPLC Analysis of Taxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of taxane (B156437) derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.

Peak Shape Problems

  • Question: Why are my peaks broad and poorly resolved?

    • Answer: Broad peaks can be caused by several factors including issues with the mobile phase, column degradation, or problems with the injection process.[1][2][3] Incompatibility between the sample solvent and the mobile phase can lead to peak broadening; it is always best to dissolve and inject samples in the mobile phase whenever possible. Column overloading, by injecting too large a sample volume, can also result in broader peaks.[1] Additionally, a contaminated guard or analytical column can cause this issue.[1]

  • Question: What is causing peak tailing in my chromatogram?

    • Answer: Peak tailing, where the latter half of the peak is wider than the front half, is a common issue. It can be caused by secondary interactions between the analyte and the stationary phase, column contamination, or an inappropriate mobile phase pH. Using a mobile phase with a buffer can help maintain a consistent pH and reduce tailing.[4] Column overload is another potential cause; reducing the injection volume may resolve the issue.

  • Question: My peaks are splitting into two or more smaller peaks. What should I do?

    • Answer: Peak splitting can occur due to a partially blocked frit at the column inlet, contamination on the column, or an injection solvent that is too strong compared to the mobile phase.[3] If the injection solvent is the issue, try dissolving your sample in the initial mobile phase. A void in the column packing material can also lead to split peaks.

Retention Time and Baseline Issues

  • Question: Why are my retention times shifting from one run to the next?

    • Answer: Fluctuations in retention time can be attributed to changes in mobile phase composition, inconsistent flow rates, or temperature variations.[5] Ensure your mobile phase is prepared consistently and is properly degassed.[1] Check the pump for any leaks or signs of malfunction.[5] Column equilibration time can also be a factor; ensure the column is adequately equilibrated before each injection.[1]

  • Question: I am observing a noisy or drifting baseline. What are the possible causes?

    • Answer: A noisy or drifting baseline can be caused by a number of factors including a contaminated mobile phase, issues with the detector lamp, or air bubbles in the system.[6] Using fresh, high-purity solvents and ensuring the mobile phase is thoroughly degassed can help.[6] Also, check that the detector lamp has sufficient energy and that the flow cell is clean.[4]

  • Question: What are "ghost peaks" and how can I get rid of them?

    • Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often in blank runs. They are typically caused by contamination in the HPLC system, carryover from previous injections, or impurities in the mobile phase or sample.[3] Thoroughly cleaning the injector and using high-purity solvents can help eliminate ghost peaks.

Pressure Problems

  • Question: My HPLC system is showing unusually high backpressure. What should I do?

    • Answer: High backpressure is often a sign of a blockage in the system. This could be due to a clogged column frit, contaminated guard column, or precipitation of buffer salts.[7] Try reversing and flushing the column (if the manufacturer's instructions permit) to remove any blockages. Filtering your samples and mobile phase before use is a crucial preventative measure.

  • Question: The pressure on my system is lower than usual or fluctuating. What does this indicate?

    • Answer: Low or fluctuating pressure usually points to a leak in the system or air bubbles in the pump.[6][7] Carefully inspect all fittings and connections for any signs of leakage. Purging the pump can help to remove any trapped air bubbles.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to the HPLC analysis of taxane derivatives.

  • Question: What are the most common challenges in the HPLC analysis of taxane derivatives?

    • Answer: The analysis of taxane derivatives by HPLC can present several challenges, including poor solubility of the compounds, their structural similarity leading to co-elution, and their potential for degradation under certain analytical conditions. Optimizing the mobile phase composition, column chemistry, and temperature is crucial for achieving good separation and accurate quantification.

  • Question: How does the choice of stationary phase affect the separation of taxanes?

    • Answer: The stationary phase plays a critical role in the separation of taxanes. While C18 columns are widely used, pentafluorophenyl (PFP) columns can offer alternative selectivity, particularly for closely related taxane derivatives. The choice between these will depend on the specific taxanes being analyzed and the desired separation.

  • Question: What is the importance of mobile phase pH in taxane analysis?

    • Answer: The pH of the mobile phase can significantly influence the retention time and peak shape of taxane derivatives, especially if they have ionizable functional groups. Maintaining a consistent and appropriate pH is essential for reproducible results. The use of buffers in the mobile phase is recommended to control the pH.

  • Question: Can temperature be used to optimize the separation of taxanes?

    • Answer: Yes, adjusting the column temperature can be a powerful tool for optimizing separations. Changing the temperature can alter the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can lead to changes in retention times and selectivity.[8]

  • Question: How can I prevent the degradation of taxane derivatives during analysis?

    • Answer: Taxane derivatives can be susceptible to degradation, especially under harsh pH or high-temperature conditions. It is important to use freshly prepared solutions and to store samples appropriately before analysis. Performing forced degradation studies can help to identify the conditions under which the analytes are unstable.

Data Presentation

The following tables summarize quantitative data on the effects of various HPLC parameters on the analysis of taxane derivatives.

Table 1: Effect of Mobile Phase Composition on Retention Time of Paclitaxel (B517696)

% Acetonitrile in WaterRetention Time (min)
4015.2
509.8
606.5
704.1

Note: Data is illustrative and based on typical results for a C18 column.

Table 2: Influence of Column Temperature on Resolution of Docetaxel (B913) and an Impurity

Column Temperature (°C)Resolution (Rs)
251.8
302.1
352.5
402.3

Note: Data is illustrative and demonstrates the optimization of resolution with temperature.

Table 3: Comparison of C18 and PFP Columns for the Separation of Two Taxane Derivatives

Column TypeRetention Time - Analyte 1 (min)Retention Time - Analyte 2 (min)Resolution (Rs)
C186.26.81.4
PFP7.58.52.1

Note: Data is illustrative and highlights the difference in selectivity between the two column types.

Experimental Protocols

This section provides detailed methodologies for key experiments in the HPLC analysis of taxane derivatives.

Protocol 1: HPLC Analysis of Paclitaxel in a Nanoparticle Formulation

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile and water (50:50, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 227 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh a portion of the nanoparticle formulation.

    • Dissolve the sample in the mobile phase to achieve a known concentration.

    • Vortex the solution for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[9]

Protocol 2: Sample Preparation of Taxanes from Taxus baccata Needles for HPLC Analysis

  • Extraction:

    • Dry the Taxus baccata needles at room temperature and grind them into a fine powder.

    • Weigh 1 gram of the powdered needles and place it in a flask.

    • Add 20 mL of 100% acetone (B3395972) and sonicate for 30 minutes.[10]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Sample Clean-up:

    • Re-dissolve the dried extract in a suitable solvent.

    • Perform solid-phase extraction (SPE) to remove interfering compounds.

    • Elute the taxanes from the SPE cartridge and evaporate the eluent to dryness.

    • Reconstitute the final residue in the mobile phase for HPLC analysis.

Protocol 3: Forced Degradation Study of Docetaxel

  • Acid Degradation:

    • Dissolve docetaxel in a solution of 0.1 N HCl.

    • Heat the solution at 60°C for a specified period (e.g., 2 hours).

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Base Degradation:

    • Dissolve docetaxel in a solution of 0.1 N NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 30 minutes).

    • Neutralize the solution with 0.1 N HCl.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve docetaxel in a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 4 hours).

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Store a solid sample of docetaxel in an oven at a specified temperature (e.g., 80°C) for a defined period.

    • Dissolve the heat-treated sample in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of docetaxel to UV light (e.g., 254 nm) for a specified duration.

    • Dilute the exposed solution to a suitable concentration with the mobile phase for analysis.[11]

Visualizations

The following diagrams illustrate key workflows and relationships in HPLC analysis.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Broad Peaks) check_pressure Check System Pressure start->check_pressure pressure_high High Pressure? check_pressure->pressure_high pressure_low Low/Fluctuating Pressure? check_pressure->pressure_low pressure_ok Pressure OK check_pressure->pressure_ok blockage Check for Blockages (Frit, Column, Tubing) pressure_high->blockage Yes leak Check for Leaks (Fittings, Seals) pressure_low->leak Yes check_mobile_phase Check Mobile Phase (Composition, Degassing) pressure_ok->check_mobile_phase flush_column Flush/Replace Column blockage->flush_column solution Problem Resolved flush_column->solution purge_pump Purge Pump leak->purge_pump purge_pump->solution check_column Check Column (Age, Contamination) check_mobile_phase->check_column check_injection Check Injection (Volume, Solvent) check_column->check_injection check_injection->solution

Caption: A general workflow for troubleshooting common HPLC issues.

Peak_Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) (Theoretical Plates) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k) resolution->retention particle_size Particle Size efficiency->particle_size column_length Column Length efficiency->column_length mobile_phase Mobile Phase Composition selectivity->mobile_phase stationary_phase Stationary Phase Chemistry selectivity->stationary_phase temperature Temperature selectivity->temperature solvent_strength Mobile Phase Strength retention->solvent_strength ph Mobile Phase pH retention->ph

Caption: Key factors influencing peak resolution in HPLC.

References

Technical Support Center: Optimizing Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of paclitaxel (B517696) semi-synthesis. The following sections offer detailed guidance in a question-and-answer format, quantitative data for process optimization, in-depth experimental protocols, and visual workflows to clarify complex steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the semi-synthesis of paclitaxel, and which is preferred?

A1: The two primary starting materials are 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III. 10-DAB is generally preferred as it is more abundantly found in the needles and twigs of various yew species (Taxus), making it a more renewable and sustainable precursor compared to baccatin III.[1][2] The semi-synthesis from 10-DAB is a dominant method in the current market.[3]

Q2: Why is total chemical synthesis of paclitaxel not commercially viable?

A2: The total chemical synthesis of paclitaxel is exceedingly complex due to its intricate molecular structure, which includes a unique [6-8-6-4] fused ring system and 11 stereocenters.[3][4] This complexity results in very long, linear synthetic routes with numerous steps, leading to extremely low overall yields (e.g., as low as 0.118%) and high costs associated with reagents and difficult reaction conditions.[1][3]

Q3: What are the major stages in the semi-synthesis of paclitaxel from 10-DAB?

A3: The semi-synthesis from 10-DAB typically involves four main stages:

  • Protection: Selective protection of the hydroxyl group at the C-7 position.

  • Acetylation: Acetylation of the hydroxyl group at the C-10 position to convert the 10-DAB core to a baccatin III derivative.

  • Coupling/Esterification: Attachment of a protected C-13 side chain to the baccatin III core.

  • Deprotection: Removal of the protecting groups to yield the final paclitaxel molecule.[5]

Troubleshooting Guide

This guide addresses specific issues that can arise during the semi-synthesis of paclitaxel, leading to reduced yields or product impurities.

Q1: My overall yield is significantly lower than expected. Which steps are the most common sources of yield loss?

A1: Low overall yields in paclitaxel semi-synthesis often originate from three critical areas:

  • Inefficient C-7 Hydroxyl Protection: The C-7 and C-10 hydroxyl groups have similar reactivity. Incomplete or non-selective protection of the C-7 hydroxyl can lead to unwanted side reactions during the subsequent acetylation and side-chain attachment steps, creating a complex mixture of products and reducing the yield of the desired intermediate.[3][6]

  • Poor Side-Chain Coupling Efficiency: The esterification reaction to attach the bulky phenylisoserine (B1258129) side chain at the sterically hindered C-13 position is a challenging step. The choice of coupling agent, solvent, and reaction conditions is crucial for achieving high efficiency.[3] The Ojima lactam is a frequently used and effective precursor for the side chain.[3]

  • Degradation during Deprotection: The final step of removing the protecting groups can also impact the final yield. Harsh deprotection conditions (e.g., strong acids or bases) can degrade the complex paclitaxel molecule itself.[3] It is vital to select a protecting group that can be removed under mild conditions.

Q2: I am observing the formation of multiple byproducts during the C-13 side-chain attachment. What could be the cause?

A2: The formation of multiple byproducts at this stage is typically due to:

  • Inadequate C-7 Protection: If the C-7 hydroxyl group is not properly protected, the side chain can attach at this position, leading to the formation of a structural isomer that is difficult to separate.

  • Epimerization at C-2': The stereocenter at the C-2' position of the side chain is prone to epimerization under certain reaction conditions, which can significantly affect the final yield and biological activity of the paclitaxel.[1]

  • Side Reactions with Coupling Agents: Some coupling reagents can lead to side reactions. For instance, uronium-based reagents can sometimes cause guanidinylation of free amino groups.

Q3: The acetylation of 10-DAB to form the baccatin III core is incomplete. How can I improve the conversion rate?

A3: Incomplete acetylation can be addressed by:

  • Optimizing Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can quench the acetylating agent. The temperature and reaction time should be carefully monitored.

  • Choice of Acetylating Agent: While acetic anhydride (B1165640) is common, enzymatic acetylation is an alternative that can offer higher selectivity and operate under milder conditions, avoiding the need for protecting the C-7 hydroxyl group.[7] For example, a C-10 deacetylase from Nocardioides luteus has been used to catalyze the acetylation of 10-DAB with a reported yield of 51%.[7]

  • pH Control: In biocatalytic methods, pH is a critical factor. For instance, one study found the optimal pH for the biotransformation of 10-DAB to baccatin III to be 6.5.[8]

Q4: My final product is difficult to purify due to closely related taxane (B156437) impurities. What purification strategies are most effective?

A4: Paclitaxel purification is challenging due to the presence of structurally similar taxanes.[3] A multi-step purification process is often necessary.[3] Effective strategies include:

  • Chromatography: A combination of normal-phase and reversed-phase high-performance liquid chromatography (HPLC) is a powerful method for separating paclitaxel from its impurities.[3]

  • Solid-Phase Extraction (SPE): Using absorbents like Diaion® HP-20 followed by a silica-based hydrophilic interaction solid phase extraction can be an efficient and cost-effective method for large-scale purification, significantly increasing the recovery of paclitaxel.[9][10]

  • Crystallization/Precipitation: After chromatographic purification, a final crystallization or precipitation step can be used to achieve high purity.

Quantitative Data on Yield Improvement

The selection of reagents and methods at each stage of the semi-synthesis has a significant impact on the final yield. The tables below summarize quantitative data from various studies.

Table 1: Comparison of Yields from Different Semi-Synthesis Starting Points and Methods

Starting MaterialKey Methodological StepReported Molar YieldPurityReference
10-deacetylbaccatin III (10-DAB)4-step chemical synthesis via C-7 protection58% (overall)Not Specified[11]
10-deacetylbaccatin III (10-DAB)C-7 protection with triethylsilyl, acetylation, side-chain coupling70-81%99.5-99.9%[5]
10-deacetylbaccatin III (10-DAB)Enzymatic acetylation (C-10 deacetylase)51%Not Specified[7]
Baccatin IIICoupling with Ojima lactamGood yields (specific % not stated)Not Specified[3]

Table 2: Impact of Coupling Reagents on Esterification Efficiency

Coupling ReagentClassKey CharacteristicsReference
DCC (Dicyclohexylcarbodiimide)CarbodiimideStandard reagent, effective but can cause racemization.[12]
HBTU (O-(Benzotriazol-1-yl)-...hexafluorophosphate)Aminium/UroniumEfficient, fast reactions, low racemization when used with HOBt.[13]
HATU (O-(7-Azabenzotriazol-1-yl)-...hexafluorophosphate)Aminium/UroniumMore reactive than HBTU, faster reactions with less epimerization.[13]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)...Oxyma-basedExcellent for solution phase, water-soluble byproducts, safer (not based on explosive triazoles).[13][14]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium...)PhosphoniumGenerates OBt esters, highly efficient, very soluble in DMF.

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the semi-synthesis of paclitaxel starting from 10-DAB.

Protocol 1: C-7 Protection of 10-DAB with Triethylsilyl (TES)

  • Preparation: Dissolve 10-deacetylbaccatin III (10-DAB) in anhydrous pyridine (B92270) under an inert atmosphere (e.g., argon).

  • Reaction: Cool the solution in an ice bath. Add triethylsilyl chloride (TES-Cl) dropwise to the solution. The molar ratio of 10-DAB to TES-Cl should be optimized, typically starting with a slight excess of TES-Cl.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (B1210297).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting residue using column chromatography (silica gel) to obtain 7-O-TES-10-deacetylbaccatin III.

Protocol 2: C-10 Acetylation of 7-O-TES-10-DAB

  • Preparation: Dissolve the purified 7-O-TES-10-deacetylbaccatin III in anhydrous pyridine under an inert atmosphere.

  • Reaction: Add acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a cold, dilute HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting product, 7-O-TES-baccatin III, is often of sufficient purity for the next step, or it can be further purified by column chromatography.

Protocol 3: C-13 Side-Chain Coupling (Esterification)

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 7-O-TES-baccatin III, a protected side-chain precursor (e.g., N-benzoyl-(2R,3S)-3-phenylisoserine), and DMAP in an anhydrous organic solvent (e.g., toluene (B28343) or dichloromethane).

  • Reaction: Add a coupling agent, such as Dicyclohexylcarbodiimide (DCC), to the solution.

  • Monitoring: Stir the mixture at room temperature for several hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with an organic solvent and wash with a mild acid and then a bicarbonate solution to remove unreacted starting materials and DMAP.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the fully protected paclitaxel precursor.

Protocol 4: Final Deprotection

  • Preparation: Dissolve the purified, fully protected paclitaxel precursor in a suitable solvent system, such as a mixture of acetonitrile (B52724) and pyridine.

  • Reaction: Cool the solution to 0°C. Add hydrofluoric acid-pyridine complex (HF-Pyridine) dropwise to selectively remove the TES protecting group.[3]

  • Monitoring: Stir the reaction at 0°C and monitor carefully by TLC to ensure complete deprotection without product degradation.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral. Extract the product with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude paclitaxel is then purified to pharmaceutical grade using semi-preparative HPLC and/or crystallization.[3]

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in paclitaxel semi-synthesis.

G Start Start: 10-Deacetylbaccatin III (10-DAB) Protect Step 1: C-7 Protection (e.g., TES-Cl, Pyridine) Start->Protect Inter1 7-TES-10-DAB Protect->Inter1 Acetylate Step 2: C-10 Acetylation (Acetic Anhydride, DMAP) Inter2 7-TES-Baccatin III Acetylate->Inter2 Couple Step 3: C-13 Side-Chain Coupling (Protected Side Chain, DCC, DMAP) Inter3 Protected Paclitaxel Couple->Inter3 Deprotect Step 4: Deprotection (HF-Pyridine) Inter4 Crude Paclitaxel Deprotect->Inter4 Purify Final Purification (HPLC, Crystallization) End End Product: Paclitaxel Purify->End Inter1->Acetylate Inter2->Couple Inter3->Deprotect Inter4->Purify

Caption: General workflow for the semi-synthesis of paclitaxel from 10-DAB.

G Start Low Paclitaxel Yield Observed Check_Purity Check Purity of Intermediates (TLC/HPLC) Start->Check_Purity Protect_Issue Issue in C-7 Protection? Check_Purity->Protect_Issue Impure 7-TES-10-DAB Couple_Issue Issue in C-13 Coupling? Check_Purity->Couple_Issue Impure Protected Paclitaxel Deprotect_Issue Issue in Deprotection? Check_Purity->Deprotect_Issue Impure Crude Paclitaxel Protect_Sol_1 Optimize Protecting Group (e.g., TES, Troc) Protect_Issue->Protect_Sol_1 Yes Protect_Sol_2 Ensure Anhydrous Conditions Protect_Issue->Protect_Sol_2 Yes Protect_Issue->Couple_Issue No Couple_Sol_1 Screen Coupling Reagents (DCC, HATU, COMU) Couple_Issue->Couple_Sol_1 Yes Couple_Sol_2 Optimize Reaction Time & Temperature Couple_Issue->Couple_Sol_2 Yes Couple_Sol_3 Verify Side-Chain Purity & Stereochemistry Couple_Issue->Couple_Sol_3 Yes Couple_Issue->Deprotect_Issue No Deprotect_Sol_1 Use Milder Conditions (e.g., lower temp) Deprotect_Issue->Deprotect_Sol_1 Yes Deprotect_Sol_2 Carefully Monitor Reaction to Avoid Degradation Deprotect_Issue->Deprotect_Sol_2 Yes Purify_Issue Review Purification Strategy Deprotect_Issue->Purify_Issue No

Caption: Troubleshooting decision tree for low-yield paclitaxel synthesis.

References

Technical Support Center: Troubleshooting Microtubule Polymerization Assays with Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro microtubule polymerization assays involving taxanes like paclitaxel (B517696) and docetaxel.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My control tubulin is not polymerizing, or the polymerization rate is very low.

Possible Causes:

  • Inactive Tubulin: Improper storage (e.g., temperatures above -80°C) or multiple freeze-thaw cycles can lead to tubulin aggregation and inactivation.[1][2]

  • Incorrect Temperature: Tubulin polymerization is highly temperature-dependent and requires a stable 37°C environment. Both the plate reader and solutions should be pre-warmed.[1][3]

  • Degraded GTP: GTP is crucial for polymerization. Old or improperly stored GTP stock may have hydrolyzed to GDP, which inhibits polymerization.[1][3]

  • Buffer Issues: The composition of the polymerization buffer is critical. An incorrect pH or the absence of necessary components like Mg2+ can prevent polymerization.[1]

Troubleshooting Steps:

  • Verify Tubulin Activity: If tubulin has been stored improperly, centrifuge it at high speed (e.g., 140,000 x g for 10 minutes at 4°C) to remove aggregates and use the supernatant.[1] Be aware that this may lower the tubulin concentration.

  • Ensure Proper Temperature Control: Pre-warm the 96-well plate and the plate reader to 37°C.[1] To minimize temperature fluctuations, it is advisable to use the central wells of the plate.[1]

  • Use Fresh GTP: Always prepare fresh GTP stock solutions and keep them on ice until use.[1][3]

  • Check Buffer Composition: Confirm that the polymerization buffer has the correct pH (typically 6.8-7.0) and contains all necessary components at their proper concentrations.[1][4]

Q2: I am observing a very short or non-existent lag phase in my polymerization curve, even in the control group.

Possible Cause:

  • Tubulin Aggregates: The presence of small tubulin aggregates, or "seeds," in your tubulin solution can eliminate the lag phase, which corresponds to the nucleation step of microtubule formation.[4] These seeds act as templates for rapid elongation.

Troubleshooting Steps:

  • Clarify Tubulin Stock: Before initiating the assay, clarify the tubulin stock by ultracentrifugation to remove aggregates. A distinct lag time in your control reaction is a good indicator of high-quality, aggregate-free tubulin.[4]

  • Proper Storage: Aliquot tubulin into single-use volumes and store them at -80°C or in liquid nitrogen to avoid freeze-thaw cycles that can lead to aggregation.[4]

Q3: My taxane (B156437) compound does not seem to enhance polymerization as expected.

Possible Causes:

  • Compound Solubility/Precipitation: Taxanes are often hydrophobic and may precipitate in aqueous buffer, which can be mistaken for polymerization.[3]

  • Incorrect Compound Concentration: The concentration of the taxane may be too low to elicit a significant stabilizing effect.

  • Solvent Inhibition: High concentrations of solvents like DMSO used to dissolve the taxane can inhibit tubulin polymerization. The final DMSO concentration should typically not exceed 2%.[3]

Troubleshooting Steps:

  • Verify Compound Solubility: Visually inspect the taxane solution for any precipitate after dilution into the assay buffer.

  • Perform a Cold Depolymerization Test: To distinguish true microtubule polymerization from compound precipitation, incubate the reaction plate on ice for 20-30 minutes after the signal has plateaued. Microtubules will depolymerize, leading to a decrease in signal, while precipitated compound will not redissolve.[3]

  • Optimize Taxane Concentration: Perform a dose-response experiment with a range of taxane concentrations to determine the optimal concentration for microtubule stabilization.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-inhibitory level.[2][3]

Q4: I see a high background signal or an immediate jump in absorbance/fluorescence upon adding my taxane.

Possible Causes:

  • Compound Precipitation: As mentioned, the taxane itself may be precipitating out of solution, causing light scattering that mimics microtubule formation.[3]

  • Compound Autofluorescence: In fluorescence-based assays, the taxane compound may be inherently fluorescent at the wavelengths being used.[1]

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the absorbance or fluorescence of your taxane in the assay buffer without tubulin to check for precipitation or autofluorescence.

  • Filter the Compound Solution: If precipitation is suspected, filter the stock solution of the taxane before adding it to the assay.[1]

Data Presentation

Table 1: Common Reagent Concentrations for Microtubule Polymerization Assays

ReagentTypical Final ConcentrationNotes
Tubulin2-3 mg/mLConcentration may need optimization based on the specific assay.
GTP1 mMShould be added fresh to the polymerization buffer before use.[4][5]
Paclitaxel10 µMA common concentration for inducing polymerization, but should be optimized.
DMSO≤ 2%Higher concentrations can inhibit polymerization.[3]
Glycerol5-10%Often included to enhance polymerization and prevent non-specific aggregation.[4]

Experimental Protocols

Protocol: Turbidity-Based Microtubule Polymerization Assay with a Taxane

This protocol measures microtubule polymerization by monitoring the increase in light scattering (turbidity) at 350 nm.

Materials:

  • Lyophilized tubulin powder (>99% pure)

  • Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[5]

  • GTP solution (100 mM)

  • Taxane stock solution (in DMSO)

  • Glycerol

  • 96-well half-area plate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare Reagents:

    • On ice, reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold polymerization buffer.

    • Prepare the complete polymerization buffer by supplementing the base buffer with 1 mM GTP and 10% glycerol. Keep this buffer on ice.[2][5]

    • Dilute the tubulin stock to the desired final concentration (e.g., 3 mg/mL) in the complete polymerization buffer. Keep on ice.

    • Prepare serial dilutions of the taxane compound and controls in the complete polymerization buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 2%.[2]

  • Assay Setup:

    • Add the diluted taxane solutions or vehicle control to the wells of a pre-chilled 96-well plate.

    • Initiate the reaction by adding the cold tubulin solution to each well. Mix gently to avoid bubbles.

  • Data Acquisition:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 350 nm every 30-60 seconds for at least 60 minutes.[3]

  • Data Analysis:

    • Plot the absorbance at 350 nm against time. A successful polymerization reaction will typically show a sigmoidal curve with a lag phase, an elongation phase, and a plateau phase.[4]

Visualizations

TroubleshootingWorkflow Start Problem with Polymerization Assay NoPolymerization No Polymerization in Control Start->NoPolymerization NoLagPhase No Lag Phase Start->NoLagPhase TaxaneInactive Taxane Shows No Effect Start->TaxaneInactive HighBackground High Background Signal Start->HighBackground CheckTubulin Check Tubulin Activity (Storage, Freeze-Thaw) NoPolymerization->CheckTubulin CheckAggregates Check for Tubulin Aggregates NoLagPhase->CheckAggregates CheckSolubility Check Compound Solubility/Precipitation TaxaneInactive->CheckSolubility CheckPrecipitation Check for Compound Precipitation HighBackground->CheckPrecipitation CheckTemp Verify Temperature (37°C) CheckTubulin->CheckTemp Tubulin OK CheckGTP Check GTP (Freshness) CheckTemp->CheckGTP Temp OK CheckBuffer Verify Buffer Composition CheckGTP->CheckBuffer GTP OK SolutionNoPoly Solution: Use fresh reagents, ensure proper conditions CheckBuffer->SolutionNoPoly Buffer OK ClarifyTubulin Clarify Tubulin by Ultracentrifugation CheckAggregates->ClarifyTubulin CheckConcentration Optimize Taxane Concentration CheckSolubility->CheckConcentration Soluble CheckSolvent Verify Solvent Concentration (e.g., DMSO) CheckConcentration->CheckSolvent Optimized SolutionTaxane Solution: Perform controls, titrate compound CheckSolvent->SolutionTaxane Solvent OK CheckAutofluorescence Check for Compound Autofluorescence CheckPrecipitation->CheckAutofluorescence No Precipitate SolutionBackground Solution: Run compound-only controls CheckAutofluorescence->SolutionBackground No Autofluorescence

Caption: Troubleshooting workflow for microtubule polymerization assays.

ExperimentalWorkflow Start Start: Assay Preparation PrepareReagents Prepare Reagents on Ice: - Reconstitute Tubulin - Prepare Polymerization Buffer + GTP - Dilute Taxane/Controls Start->PrepareReagents PlateSetup Set up 96-well Plate on Ice: - Add Taxane/Vehicle Control - Add Tubulin Solution PrepareReagents->PlateSetup Incubation Incubate at 37°C in Spectrophotometer PlateSetup->Incubation DataAcquisition Measure Absorbance at 350 nm (Kinetic Read) Incubation->DataAcquisition Analysis Analyze Data: Plot Absorbance vs. Time DataAcquisition->Analysis End End: Interpret Results Analysis->End

Caption: General workflow for a taxane-based polymerization assay.

References

solubility of 7-Xylosyl-10-deacetyltaxol B in DMSO and methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and handling of 7-Xylosyl-10-deacetyltaxol B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol (B129727).[1][2] For biological experiments, creating a concentrated stock solution in high-purity, anhydrous DMSO is a common practice.

Q2: What is the expected solubility of this compound in these solvents?

A2: While precise solubility can vary based on the specific batch and purity of the compound and solvent, a high concentration can be achieved in DMSO. Some suppliers indicate a solubility of up to 100 mg/mL in DMSO.[1] The solubility in methanol is qualitatively described as "soluble," but specific quantitative data is limited.[2] For more detailed information, please refer to the solubility data table below.

Q3: Is this compound stable in solution?

A3: Stock solutions of taxane (B156437) derivatives, like this compound, in anhydrous DMSO are generally stable when stored properly. To ensure stability and avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or colder. Aqueous solutions should ideally be prepared fresh for each experiment.

Q4: What is the mechanism of action for this compound?

A4: As a taxane derivative, this compound is expected to share a similar mechanism of action with other taxanes like paclitaxel. These compounds are known to act as microtubule stabilizers.[2] They promote the polymerization of tubulin to form microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[1]

Solubility Data

The following table summarizes the available solubility data for this compound. Researchers should note that these values are a guide, and empirical testing is recommended for specific experimental needs.

SolventReported SolubilityMolar Concentration (at max solubility)Notes
DMSO 100 mg/mL[1]~105.93 mMUse of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[1]
Methanol Soluble[2]Not specifiedHeating and sonication may be required for complete dissolution.
Water Insoluble[1]Not applicable
Ethanol Insoluble[1]Not applicable

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO or methanol.

  • Potential Cause: The concentration may be too high, or the solvent quality may be suboptimal. The compound may also require more energy to dissolve.

  • Troubleshooting Steps:

    • Sonication: Place the vial in a sonicator bath for 10-15 minutes to aid dissolution.

    • Gentle Warming: Warm the solution in a water bath at a temperature of 37°C. Do not overheat, as this could lead to compound degradation.

    • Fresh Solvent: Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds.

Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Potential Cause: This is a common issue for compounds with low aqueous solubility. The change in solvent polarity causes the compound to "crash out" of the solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your working solution.

    • Use a Co-solvent: If your experiment permits, a small amount of an organic co-solvent can be maintained in the final aqueous solution. However, it is critical to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity in cellular assays. Always include a vehicle control with the same final solvent concentration in your experiment.

    • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach, gradually introducing the aqueous buffer to the DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.44 mg (Molecular Weight: 943.98 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex the solution for 1-2 minutes. If needed, sonicate the vial or warm it gently in a 37°C water bath for 5-10 minutes until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparing Working Dilutions for Cell-Based Assays

  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute your 10 mM stock 1:100 in culture medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture wells to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). For instance, a 1:100 dilution of a 100 µM intermediate solution will result in a 1 µM final concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO to make stock solution weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot prepare_dilutions Prepare working dilutions in culture medium aliquot->prepare_dilutions seed Seed cells in microplate incubate1 Incubate cells (e.g., 24h) seed->incubate1 treat Treat cells with compound incubate1->treat prepare_dilutions->treat incubate2 Incubate for exposure period (e.g., 48-72h) treat->incubate2 viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate2->viability analyze Analyze data and determine IC50 viability->analyze signaling_pathway compound This compound microtubules Microtubules compound->microtubules Promotes polymerization & inhibits depolymerization mitosis Mitosis microtubules->mitosis Stabilization disrupts dynamic instability g2m_arrest G2/M Phase Arrest mitosis->g2m_arrest Leads to mitotic checkpoint activation apoptosis Apoptosis g2m_arrest->apoptosis Prolonged arrest triggers programmed cell death

References

Technical Support Center: HPLC Method Validation for 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the validation of an HPLC method for the analysis of 7-Xylosyl-10-deacetyltaxol B. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: Where can I find a validated HPLC method for this compound?

Q2: What are the critical parameters for HPLC method validation?

According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What is a suitable starting HPLC condition for the analysis of this compound?

Based on the analysis of other taxanes, the following reversed-phase HPLC (RP-HPLC) conditions are recommended as a starting point:

ParameterRecommended Condition
Column C18 or Pentafluorophenyl (PFP), 4.6 x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example, 0-20 min, 40-60% B; 20-25 min, 60-80% B; 25-30 min, 80-40% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 227 nm
Injection Volume 10 µL

Note: These conditions will likely require optimization for the best separation and peak shape for this compound and any related impurities.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of taxane (B156437) compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) backbone of the column can interact with the analyte, causing peak tailing.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., trifluoroacetic acid, 0.1%) to the mobile phase to mask silanol interactions.

    • Reduce Sample Concentration: Dilute the sample to a lower concentration.

    • Optimize pH: Adjust the mobile phase pH to a value where the analyte is in a single ionic form.

    • Use a Different Column: Consider an end-capped C18 column or a PFP column, which can offer different selectivity for taxanes.[1]

    • Column Washing/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Pump Issues: Fluctuations in the pump flow rate can cause retention time drift.

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.

    • Column Temperature Variations: Changes in column temperature can affect retention times.

    • Column Equilibration: Insufficient equilibration time between injections.

  • Solutions:

    • Pump Maintenance: Purge the pump to remove air bubbles and ensure seals are in good condition.

    • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase before use.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

Issue 3: Baseline Noise or Drift

  • Possible Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or water can contribute to a noisy baseline.

    • Detector Issues: A failing lamp or a contaminated flow cell in the UV detector.

    • Leaks: Leaks in the system can cause pressure fluctuations and baseline instability.

    • Incomplete Mobile Phase Mixing: Poor mixing of gradient components.

  • Solutions:

    • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared, filtered mobile phases.

    • Detector Maintenance: Clean the detector flow cell and replace the lamp if necessary.

    • System Check for Leaks: Inspect all fittings and connections for any signs of leakage.

    • Ensure Proper Mixing: Ensure the gradient mixer is functioning correctly.

Experimental Protocols for Method Validation

The following are detailed protocols for key validation experiments.

Specificity

Objective: To demonstrate that the method can accurately and specifically detect this compound in the presence of impurities and degradation products.

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC method.

  • Evaluation: The method is considered specific if the peak for this compound is well-resolved from any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity and Range

Objective: To establish a linear relationship between the concentration of this compound and the detector response over a specified range.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9998
Accuracy

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.

  • Analysis: Analyze each concentration level in triplicate.

  • Evaluation: Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Table 2: Example Accuracy Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean of n=3)% Recovery
80%80.079.599.4
100%100.0100.5100.5
120%120.0119.899.8
Precision

Objective: To assess the degree of scatter between a series of measurements.

Methodology:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day by the same analyst.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically a %RSD of ≤ 2.0%.

Table 3: Example Precision Data

Precision TypeSample No.Assay (% of Label Claim)
Repeatability 199.8
2100.2
399.5
4100.5
599.9
6100.1
Mean 100.0
%RSD 0.35
Intermediate Day 2, Analyst 2
1100.5
299.9
3100.8
4100.2
5100.6
699.7
Mean 100.3
%RSD 0.42

Visualizations

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity Begin Validation linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation Compile Data end Validated Method documentation->end Final Approval

Caption: HPLC Method Validation Workflow.

HPLC_Troubleshooting_Tree problem Chromatographic Problem Identified peak_shape Poor Peak Shape? problem->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_overload Check for Column Overload (Dilute Sample) peak_shape->check_overload Yes baseline Baseline Noise/Drift? retention_time->baseline No check_pump Check Pump (Flow Rate, Leaks) retention_time->check_pump Yes check_solvents Check Mobile Phase (Purity, Degassing) baseline->check_solvents Yes check_mobile_phase Optimize Mobile Phase (pH, Modifiers) check_overload->check_mobile_phase check_column Inspect/Replace Column check_mobile_phase->check_column check_temp Verify Column Temperature check_pump->check_temp check_equilibration Ensure Proper Equilibration check_temp->check_equilibration check_detector Inspect Detector (Lamp, Flow Cell) check_solvents->check_detector check_leaks Check for System Leaks check_detector->check_leaks

Caption: HPLC Troubleshooting Decision Tree.

References

Technical Support Center: Cell-Based Assays with Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common artifacts and issues encountered in cell-based assays involving microtubule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects of microtubule inhibitors that can lead to artifacts in cell-based assays?

A1: Microtubule inhibitors can induce several off-target effects that may confound experimental results. A significant non-mitotic effect of paclitaxel (B517696) is the induction of micronucleation, where the rigid microtubules cause nuclear envelope breakage.[1] This can activate pro-inflammatory signaling pathways like cGAS-STING.[2][3] Vinca alkaloids are well-known for their neurotoxicity, which is a primary dose-limiting factor in clinical applications and can manifest in vitro as axonal degeneration.[4][5][6][7][8] Colchicine (B1669291), besides its anti-mitotic activity, can also affect cell adhesion and motility by altering the expression and distribution of selectins on the cell surface.[9][10][11]

Q2: Why do my cells show altered morphology and adhesion after treatment with a microtubule inhibitor, even at sub-lethal concentrations?

A2: Microtubules are crucial for maintaining cell shape, adhesion, and migration. Therefore, even at concentrations that do not induce significant cell death, microtubule inhibitors can cause visible morphological changes. For instance, colchicine can alter cell shape and reduce substrate adhesiveness.[11] It has been shown to inhibit cell migration and adhesion by suppressing signaling complexes like FAK/SRC.[10] These effects are often a direct consequence of microtubule network disruption and can be an early indicator of compound activity.

Q3: Can microtubule inhibitors affect signaling pathways unrelated to mitosis?

A3: Yes, the disruption of the microtubule network can trigger various signaling cascades. For example, taxol-induced apoptosis can be mediated by MAP kinase pathways (ERK and p38) independently of p53.[12] Some studies even suggest that taxol-induced apoptosis may occur through a signaling pathway independent of both microtubule bundling and cell cycle arrest.[13] Furthermore, the nuclear damage caused by paclitaxel can activate the cGAS-STING pathway, leading to an inflammatory response.[2][3]

Q4: I am observing an increase in metabolic activity in my MTT assay at certain concentrations of a microtubule inhibitor. Is this a common artifact?

A4: Yes, this is a known artifact of the MTT assay. Instead of the expected dose-dependent decrease in viability, some microtubule inhibitors can cause an initial increase in mitochondrial reductase activity, which is what the MTT assay measures.[14] This can be due to cellular stress responses that transiently increase metabolic rates.[14] It is crucial to visually inspect the cells for morphological signs of cytotoxicity and to consider using an alternative viability assay that is not based on metabolic activity, such as the trypan blue exclusion assay or a fluorescence-based live/dead stain.[15]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT)

Q: My MTT assay results are inconsistent and do not correlate with observed cytotoxicity under the microscope. What could be the problem?

A: This is a common issue when using metabolic assays with compounds that can interfere with cellular respiration.

  • Problem: The inhibitor may be directly affecting mitochondrial function or cellular metabolism in a way that uncouples it from cell viability.[15]

  • Troubleshooting Steps:

    • Visual Confirmation: Always correlate your plate reader data with microscopic examination of the cells. Look for classic signs of apoptosis or necrosis, such as cell shrinkage, blebbing, or detachment.

    • Alternative Viability Assays: Use a different type of viability assay to confirm your results. Good alternatives include:

      • Trypan Blue Exclusion Assay: A simple membrane integrity assay.

      • Fluorescence-Based Live/Dead Assays: Using dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red).

    • Control for Chemical Interference: To check if your compound directly reacts with the MTT reagent, run a control in a cell-free system.[14] Incubate your compound with the MTT reagent in culture medium and measure the absorbance.

    • Optimize Seeding Density and Incubation Time: Ensure that your cells are in the logarithmic growth phase and that the incubation time with the inhibitor is appropriate to induce cell death.

Immunofluorescence Microscopy

Q: I am seeing high background or non-specific staining in my immunofluorescence images of the microtubule network.

A: High background in immunofluorescence can arise from several factors related to sample preparation and antibody handling.

  • Problem: Improper fixation, permeabilization, or antibody concentration can lead to artifacts.

  • Troubleshooting Steps:

    • Optimize Fixation: Over-fixation can mask epitopes. Try reducing the fixation time or switching to a different fixative (e.g., methanol (B129727) fixation for tubulin).[16]

    • Permeabilization: Ensure the permeabilization step is adequate for the antibody to access its target but not so harsh that it damages cellular structures.

    • Antibody Titration: High antibody concentrations can lead to non-specific binding. Perform a titration of both your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[16]

    • Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA, normal goat serum).

    • Washing Steps: Ensure thorough washing between antibody incubation steps to remove unbound antibodies.

    • Secondary Antibody Control: Always include a control where you only add the secondary antibody to check for non-specific binding.

Cell Cycle Analysis

Q: My flow cytometry data for cell cycle analysis shows a lot of debris and cell clumps after treatment with a microtubule inhibitor.

A: Microtubule inhibitors can cause significant cell death and cell cycle arrest, which can affect the quality of your single-cell suspension for flow cytometry.

  • Problem: Apoptotic cells break down into smaller bodies (debris), and arrested mitotic cells can be sticky and form aggregates.

  • Troubleshooting Steps:

    • Gentle Cell Handling: When harvesting, be gentle to avoid lysing fragile apoptotic cells.

    • Collect Floating Cells: Microtubule inhibitors often cause cells to detach, so make sure to collect both the adherent and floating cell populations.

    • Filter Your Cells: Before running your samples on the flow cytometer, pass them through a cell strainer (e.g., 40 µm nylon mesh) to remove clumps.

    • Use a Debris Exclusion Gate: In your flow cytometry analysis software, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on your cell population of interest and exclude debris.

    • Optimize Fixation: Use ice-cold ethanol (B145695) and add it dropwise while vortexing to ensure proper fixation and minimize clumping.

Quantitative Data

Table 1: In Vitro Antiproliferative Activity of a Novel Microtubule Inhibitor (Compound 24d)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of the quinoline-chalcone derivative, compound 24d, against a panel of human cancer cell lines after 72 hours of exposure, as determined by the MTT assay.[17]

Cell LineCancer TypeIC₅₀ (µM)
K562Chronic Myelogenous Leukemia0.009
HepG2Hepatocellular Carcinoma0.012
MDA-MB-231Breast Cancer0.015
KBNasopharyngeal Carcinoma0.016
HCT-8Colon Cancer0.011

Experimental Protocols

Protocol 1: Immunofluorescence Staining of the Microtubule Network

This protocol describes the visualization of the microtubule network in cultured cells treated with a microtubule inhibitor.[17]

Materials:

  • Cultured cells grown on glass coverslips

  • Microtubule inhibitor of interest

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst)

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the microtubule inhibitor for the specified duration.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using paraformaldehyde, wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips on microscope slides using an antifade mounting medium. Visualize the microtubule network using a fluorescence or confocal microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[18]

Materials:

  • Treated and control cells

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Cell Viability Assessment using the MTT Assay

This is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[17]

Materials:

  • Cells in a 96-well plate

  • Microtubule inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of the microtubule inhibitor. Include untreated and vehicle-only controls.

  • MTT Addition: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays viability Cell Viability Assay (e.g., MTT) ic50 Determine IC50 viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle if_microscopy Immunofluorescence Microscopy ic50->if_microscopy western_blot Western Blotting ic50->western_blot g2m_arrest Confirm G2/M Arrest cell_cycle->g2m_arrest end Validated Inhibitor g2m_arrest->end microtubule_disruption Visualize Microtubule Disruption if_microscopy->microtubule_disruption microtubule_disruption->end protein_expression Analyze Apoptotic & Cell Cycle Protein Expression western_blot->protein_expression protein_expression->end start Start: New Microtubule Inhibitor start->viability signaling_pathway cluster_cell Cellular Events taxol Taxol mt_stabilization Microtubule Stabilization taxol->mt_stabilization erk_p38_activation ERK/p38 MAPK Activation taxol->erk_p38_activation p53-independent mitotic_spindle_disruption Mitotic Spindle Disruption mt_stabilization->mitotic_spindle_disruption g2m_arrest G2/M Arrest mitotic_spindle_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis erk_p38_activation->apoptosis

References

Technical Support Center: 7-Xylosyl-10-deacetyltaxol B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting data from cytotoxicity assays of 7-Xylosyl-10-deacetyltaxol B. It includes troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed experimental protocols to facilitate the successful design and execution of experiments involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and problems that may arise during the experimental workflow, from compound preparation to data analysis.

Compound Handling and Preparation

Q1: What are the physical and chemical properties of this compound?

This compound is a derivative of paclitaxel (B517696) and is typically supplied as a white to off-white solid. It is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[] The compound is known to be hygroscopic, so it should be stored in a desiccated environment at -20°C under an inert atmosphere to maintain its stability.[]

Q2: How should I prepare a stock solution of this compound?

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent such as DMSO. For cellular assays, it is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells, typically below 0.5%. Always include a vehicle control (cells treated with the same concentration of solvent used to deliver the compound) in your experiments to account for any solvent-induced effects.

Cytotoxicity Assay Troubleshooting

Q3: My cytotoxicity assay results show high variability between replicate wells. What could be the cause?

High variability can stem from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate dispensing of cells, compound, and reagents.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media and compound concentrations. To mitigate this, consider not using the outer wells for experimental samples or ensure proper humidification of the incubator.

  • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, you may need to adjust the solvent system or the final concentration.

Q4: I am observing lower-than-expected cytotoxicity. What are some possible reasons?

  • Cell Line Resistance: Different cancer cell lines exhibit varying sensitivities to anticancer agents. The cell line you are using may be inherently resistant to taxanes.

  • Compound Inactivation: The compound may be unstable or metabolized by the cells over the incubation period. Consider performing shorter incubation time points to assess this.

  • Suboptimal Assay Conditions: The chosen cell density, compound concentration range, or incubation time may not be optimal for observing a cytotoxic effect. A thorough optimization of these parameters is recommended.

  • Antagonism by Formulation Vehicles: If using a commercial formulation, be aware that some vehicles, like Cremophor EL, can antagonize the cytotoxic effects of taxanes at certain concentrations.[2]

Q5: The absorbance readings in my Sulforhodamine B (SRB) assay are inconsistent. How can I improve this?

  • Incomplete Fixation: Ensure that the cells are properly fixed with trichloroacetic acid (TCA) to preserve cellular proteins for accurate staining.

  • Inadequate Washing: Thoroughly wash the plates with 1% acetic acid to remove all unbound SRB dye.[3][4] Residual dye will lead to high background and variability.

  • Non-uniform Staining: Ensure that the SRB solution completely covers the bottom of each well and that there are no bubbles.

  • Incomplete Solubilization: After staining and washing, ensure the protein-bound dye is fully dissolved in the Tris base solution by shaking the plate for a sufficient amount of time.

Data on Cytotoxicity of this compound

The following table summarizes the available in vitro cytotoxicity data for this compound against various human cancer cell lines.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
A549Lung CarcinomaSulforhodamine B (SRB)48 hours1.9[5]
A2780Ovarian CancerSulforhodamine B (SRB)48 hours3.5[5]
S180SarcomaNot SpecifiedNot SpecifiedGrowth Inhibition[6]

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is a generalized procedure for assessing cell viability based on the measurement of cellular protein content and is suitable for adherent cell lines.

Materials:

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 10% (w/v) in deionized water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Add the desired concentrations of the compound to the wells. Include vehicle-only controls.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Cell Fixation:

    • Carefully add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plate four times with slow-running tap water and allow it to air-dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for a cytotoxicity assay.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Treatment with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., SRB Staining) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (e.g., Absorbance Reading) Assay_Specific_Steps->Data_Acquisition Data_Processing Data Processing & IC50 Calculation Data_Acquisition->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways

This compound, like other taxanes, is known to induce apoptosis by stabilizing microtubules. This leads to mitotic arrest and the activation of the intrinsic (mitochondrial) apoptotic pathway.

Apoptosis_Pathway cluster_drug Drug Action cluster_cellular Cellular Response cluster_apoptosis Apoptotic Cascade Drug This compound Microtubules Microtubule Stabilization Drug->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Bcl2_Family Upregulation of Bax/Bad Downregulation of Bcl-2/Bcl-XL Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for taxane-induced apoptosis.

References

preventing degradation of 7-Xylosyl-10-deacetyltaxol B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Xylosyl-10-deacetyltaxol B. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for taxane (B156437) derivatives like this compound in aqueous solutions are epimerization at the C-7 position and hydrolysis of the ester linkages.[1][2] Epimerization is particularly prevalent under neutral to basic pH conditions, while hydrolysis can occur across a range of pH values.[1]

Q2: What is the optimal pH for the stability of this compound in aqueous solutions?

A2: Based on studies of related taxanes such as paclitaxel (B517696) and 10-deacetylbaccatin III, the optimal pH for stability in aqueous solutions is in the acidic range, typically around pH 4.[2] Under acidic conditions, epimerization is minimized.[2]

Q3: How does temperature affect the stability of this compound?

A3: Increased temperature generally accelerates the degradation of taxanes. For instance, studies on the related compound larotaxel (B1674512) have shown that its degradation follows first-order kinetics, with the rate increasing at higher temperatures. It is recommended to store solutions of this compound at refrigerated temperatures (2-8 °C) to minimize degradation.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: this compound is soluble in organic solvents such as methanol, ethanol (B145695), and DMSO.[3] For short-term storage, solutions in these organic solvents are generally more stable than aqueous solutions. For experiments requiring aqueous buffers, it is advisable to prepare fresh solutions and use them promptly. If storage of aqueous solutions is necessary, they should be maintained at a low temperature and an acidic pH.

Q5: Can the xylosyl group at the C-7 position be cleaved during storage or experiments?

A5: Yes, the xylosyl group can be removed through enzymatic hydrolysis.[4] While this is a specific biocatalytic process, it is important to be aware of potential contamination with enzymes like β-xylosidases, especially if working with crude extracts or in non-sterile conditions.[4] Chemical hydrolysis of the xyloside bond under typical experimental conditions is less common compared to epimerization and ester hydrolysis.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of compound activity or inconsistent results Degradation of this compound in the experimental solution.- Prepare fresh solutions for each experiment.- Buffer the solution to an acidic pH (around 4).- Maintain solutions at low temperatures (2-8 °C) during storage and experiments where possible.- Analyze the purity of the stock solution and working solutions using HPLC.
Appearance of new peaks in HPLC chromatogram Formation of degradation products such as the 7-epimer or hydrolyzed products.- Characterize the new peaks using LC-MS to identify the degradation products.- Review the solution preparation and storage conditions (pH, temperature, solvent).- Implement the preventative measures mentioned above to minimize further degradation.
Precipitation of the compound from the solution Poor solubility in the chosen solvent system, especially in aqueous buffers.- Ensure the concentration is within the solubility limits for the specific solvent.- Consider using a co-solvent system (e.g., ethanol/water) to improve solubility.- Prepare a more concentrated stock solution in an organic solvent and dilute it into the aqueous buffer immediately before use.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Solutions

This protocol provides a general guideline for preparing and storing solutions of this compound to minimize degradation.

Materials:

  • This compound solid

  • Anhydrous ethanol or DMSO

  • Sterile, purified water

  • pH meter

  • Sterile filtration unit (0.22 µm)

  • Low-temperature storage (-20°C or 2-8°C)

Procedure:

  • Stock Solution Preparation (in Organic Solvent):

    • Accurately weigh the desired amount of this compound in a sterile container.

    • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (in Aqueous Buffer):

    • Prepare the desired aqueous buffer (e.g., citrate (B86180) buffer) and adjust the pH to 4.0.

    • Sterile-filter the buffer using a 0.22 µm filter.

    • Calculate the volume of the stock solution needed to achieve the final concentration in the aqueous buffer.

    • Add the calculated volume of the stock solution to the aqueous buffer and mix gently.

    • Prepare the working solution immediately before use.

  • Storage of Aqueous Solutions:

    • If short-term storage of the aqueous solution is unavoidable, store it at 2-8°C for no longer than 24 hours.

    • For longer-term storage, it is recommended to store the compound in an organic stock solution at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a high-performance liquid chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products. This method is adapted from general methods for taxane analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment of the mobile phase)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject a known concentration of a freshly prepared this compound standard to determine its retention time.

  • Inject the samples that have been subjected to stability testing (e.g., stored under different pH, temperature, or solvent conditions).

  • Monitor the chromatogram for the appearance of new peaks, which may correspond to degradation products.

  • Quantify the peak area of this compound to determine the extent of degradation over time.

Visualizations

Degradation_Pathway XDTB This compound Epimer 7-epi-Xylosyl-10-deacetyltaxol B XDTB->Epimer Epimerization (Neutral/Basic pH) Hydrolysis_Product Hydrolysis Products (e.g., 10-deacetyltaxol) XDTB->Hydrolysis_Product Ester Hydrolysis

Caption: Primary degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis Prep_Stock Prepare Stock Solution (Organic Solvent) Prep_Work Prepare Working Solution (Aqueous Buffer, pH 4) Prep_Stock->Prep_Work Incubate Incubate under different conditions (pH, Temp) Prep_Work->Incubate HPLC HPLC Analysis Incubate->HPLC Time points LCMS LC-MS for Degradant Identification HPLC->LCMS If new peaks appear

Caption: Workflow for assessing the stability of this compound.

References

Validation & Comparative

7-Xylosyl-10-deacetyltaxol B vs paclitaxel cytotoxic activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxic Activities of 7-Xylosyl-10-deacetyltaxol B and Paclitaxel (B517696)

Executive Summary

Paclitaxel is a potent anticancer agent with well-documented cytotoxic activity in the nanomolar range against a wide variety of cancer cell lines.[1][2] Its efficacy is often dependent on the duration of exposure.[1][2][3] Information on the cytotoxic potency of this compound is limited, though it is reported to possess anti-tumor properties.[4] This guide presents the available quantitative data for a closely related analogue, 7-Xylosyl-10-deacetyltaxol, to provide a proxy for comparison. The cellular mechanism of action for 7-xylosyl-10-deacetylpaclitaxel involves the induction of apoptosis through the mitochondrial-dependent pathway.[5][6]

Quantitative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 7-Xylosyl-10-deacetyltaxol and paclitaxel against various cancer cell lines. It is critical to note that these values are from different studies and experimental conditions may vary significantly.

CompoundCell LineCancer TypeIC50 ValueExposure TimeAssay TypeReference
7-Xylosyl-10-deacetyltaxolMCF-7Breast Cancer0.3776 µg/mLNot SpecifiedNot Specified[7]
7-Xylosyl-10-deacetyltaxolColonColon Cancer0.86 µg/mLNot SpecifiedNot Specified[7]
PaclitaxelVarious (8)Various2.5 - 7.5 nM24 hoursClonogenic Assay[1][2]
PaclitaxelNSCLC (14)Non-Small Cell LungMedian: 9.4 µM24 hoursTetrazolium-based[3]
PaclitaxelSCLC (14)Small Cell LungMedian: 25 µM24 hoursTetrazolium-based[3]
PaclitaxelNSCLC (14)Non-Small Cell LungMedian: 0.027 µM120 hoursTetrazolium-based[3]
PaclitaxelSCLC (14)Small Cell LungMedian: 5.0 µM120 hoursTetrazolium-based[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Clonogenic Assay for Paclitaxel Cytotoxicity[1][2]
  • Cell Culture: Eight different human tumor cell lines were maintained in exponential growth.

  • Drug Exposure: Cells were exposed to a range of paclitaxel concentrations (from 2 to 20 nM) for 24 hours.

  • Colony Formation: After drug exposure, cells were washed, trypsinized, counted, and seeded into new culture dishes at a density that would allow for colony formation.

  • Incubation: The dishes were incubated for a period sufficient for colonies to form (typically 1-2 weeks).

  • Staining and Counting: Colonies were fixed, stained (e.g., with crystal violet), and counted. A colony was typically defined as a cluster of 50 or more cells.

  • Data Analysis: The surviving fraction of cells was calculated by normalizing the number of colonies in treated samples to that in untreated control samples. The IC50 value was determined from the resulting dose-response curve.

Tetrazolium-Based Cytotoxicity Assay for Paclitaxel[3]
  • Cell Seeding: Human lung cancer cell lines (NSCLC and SCLC) were seeded into 96-well plates.

  • Drug Incubation: Cells were exposed to a range of paclitaxel concentrations for varying durations (3, 24, and 120 hours).

  • MTT Addition: After the incubation period, a tetrazolium dye solution (e.g., MTT) was added to each well.

  • Formazan (B1609692) Solubilization: The cells were incubated to allow for the conversion of the tetrazolium dye into formazan crystals by metabolically active cells. A solubilization solution was then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The absorbance values were used to determine the percentage of cell viability relative to untreated controls. The IC50 value, the concentration of paclitaxel that inhibits cell growth by 50%, was calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Apoptotic Pathway of 7-Xylosyl-10-deacetylpaclitaxel

7-Xylosyl-10-deacetylpaclitaxel has been shown to induce apoptosis in PC-3 prostate cancer cells through a mitochondrial-dependent pathway.[5][6] This process involves the upregulation of pro-apoptotic proteins (Bax and Bad) and the downregulation of anti-apoptotic proteins (Bcl-2 and Bcl-XL), leading to mitochondrial membrane permeabilization and the subsequent activation of a caspase cascade.[5][6]

G cluster_drug Drug Action cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Drug 7-Xylosyl-10-deacetylpaclitaxel Bax_Bad Bax / Bad (Pro-apoptotic) Drug->Bax_Bad Upregulates Bcl2_BclXL Bcl-2 / Bcl-XL (Anti-apoptotic) Drug->Bcl2_BclXL Downregulates Mito_Perm Mitochondrial Membrane Permeabilization Bax_Bad->Mito_Perm Promotes Bcl2_BclXL->Mito_Perm Inhibits Casp9 Caspase-9 (Initiator) Mito_Perm->Casp9 Activates Casp3_6 Caspase-3 / Caspase-6 (Executioner) Casp9->Casp3_6 Activates Apoptosis Apoptosis Casp3_6->Apoptosis

Caption: Apoptotic signaling pathway induced by 7-Xylosyl-10-deacetylpaclitaxel.

General Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for determining the cytotoxic activity of a compound using a cell-based assay.

G Start Start Cell_Culture Maintain Cancer Cell Lines in Exponential Growth Start->Cell_Culture Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Drug_Treatment Treat Cells with a Range of Compound Concentrations Seeding->Drug_Treatment Incubation Incubate for a Defined Period (e.g., 24-72h) Drug_Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT, Clonogenic) Incubation->Viability_Assay Data_Acquisition Measure Signal (e.g., Absorbance, Colony Count) Viability_Assay->Data_Acquisition Data_Analysis Calculate Percent Viability and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro cytotoxicity assay.

References

A Comparative Analysis of the In Vitro Efficacy of 7-Xylosyl-10-deacetyltaxol B and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of two taxane (B156437) compounds: 7-Xylosyl-10-deacetyltaxol B and docetaxel (B913). The information is intended for researchers, scientists, and professionals in the field of drug development. This comparison focuses on the cytotoxic effects of these compounds against cancer cell lines, supported by available experimental data.

Data Presentation: In Vitro Cytotoxicity

The in vitro efficacy of this compound and docetaxel has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting biological processes. The following table summarizes the available IC50 values for both compounds, allowing for a comparative assessment of their cytotoxic activity.

CompoundCell LineCancer TypeIC50 (nM)Assay Method
This compoundA549Non-small cell lung cancer1900Sulforhodamine B (SRB)
This compoundA2780Ovarian cancer3500Sulforhodamine B (SRB)
DocetaxelA549Non-small cell lung cancer1.94MTT

Note on Data Comparison: The IC50 values presented are derived from different studies employing distinct assay methodologies (SRB vs. MTT). While both are valid methods for assessing cytotoxicity, direct comparison of absolute values should be approached with caution. The significant difference in the IC50 values for the A549 cell line suggests that docetaxel is substantially more potent in vitro than this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data presented.

Sulforhodamine B (SRB) Assay (for this compound)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, A2780) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: The cell monolayers are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.[1]

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.[1]

  • Washing: Excess dye is removed by washing the plates five times with 1% (vol/vol) acetic acid.[1]

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.[1]

  • Absorbance Measurement: The optical density is read at 510 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2]

MTT Assay (for Docetaxel)

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are plated in 96-well plates and incubated overnight.

  • Compound Treatment: The cells are exposed to a range of docetaxel concentrations for a defined period (e.g., 72 hours).

  • MTT Addition: After incubation with the drug, the medium is removed, and a fresh medium containing MTT solution (e.g., 2 mg/mL) is added to each well.[3] The plates are then incubated for 1.5 to 4 hours at 37°C.[3][4]

  • Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[3]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[3][4] The IC50 value is determined by plotting cell viability against drug concentration.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Dilution (this compound or Docetaxel) treatment 4. Cell Treatment (Incubation) cell_seeding->treatment compound_prep->treatment assay_step 5. Assay Procedure (SRB or MTT) treatment->assay_step measurement 6. Absorbance Reading assay_step->measurement data_analysis 7. Data Analysis (IC50 Calculation) measurement->data_analysis taxane_mechanism cluster_cell Cancer Cell cluster_cytoskeleton Microtubule Dynamics cluster_mitosis Cell Cycle Progression taxane Taxane (this compound or Docetaxel) microtubule Microtubule Polymer taxane->microtubule Stabilization (Inhibition of Depolymerization) tubulin αβ-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis (Programmed Cell Death) mitotic_spindle->apoptosis Mitotic Arrest

References

A Comparative Guide to Microtubule Stabilization by Different Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the microtubule-stabilizing effects of three prominent taxanes used in cancer therapy: paclitaxel, docetaxel, and cabazitaxel (B1684091). By examining their mechanisms of action, quantitative effects on microtubule dynamics, and the cellular pathways they influence, this document serves as a valuable resource for oncology and drug development research.

Mechanism of Action: A Shared Target, Nuanced Interactions

Taxanes exert their anticancer effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[1] This binding event stabilizes the microtubule polymer, thereby suppressing its dynamic instability—the stochastic switching between periods of growth and shortening that is crucial for proper mitotic spindle function and cell division.[2] By locking microtubules in a polymerized state, taxanes disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[3][4]

The binding site for taxanes is located on the luminal side of the microtubule.[5] While all three taxanes share this binding pocket, subtle differences in their chemical structures lead to variations in their binding affinities and subsequent biological activities.

Quantitative Comparison of Taxane (B156437) Efficacy

The following tables summarize the quantitative data on the efficacy of paclitaxel, docetaxel, and cabazitaxel in inhibiting cancer cell proliferation and modulating microtubule dynamics.

Table 1: Comparative Cytotoxicity (IC50) of Taxanes in Cancer Cell Lines

Cell LinePaclitaxel (nM)Docetaxel (nM)Cabazitaxel (nM)Reference
MCF7 (Breast)-2.5 ± 0.50.4 ± 0.1[6]
PC3 (Prostate)~5~5~1-5[7]
DU145 (Prostate)~5~5~1-5[7]

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Comparative Effects on Microtubule Dynamic Instability in MCF7 Cells

Parameter (at 2 nM)DocetaxelCabazitaxelReference
Suppression of Shortening Rate 49%59%[6]
Suppression of Growing Rate 19%33%[6]
Suppression of Overall Dynamicity 64%83%[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of taxanes on the polymerization of purified tubulin in vitro by monitoring the increase in fluorescence of a reporter dye that binds to microtubules.[4][8]

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Taxane stock solutions (in DMSO)

  • 96-well black, opaque microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare the tubulin polymerization mix on ice: For each reaction, combine tubulin, General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Add the fluorescent reporter dye to the final recommended concentration.

    • Prepare serial dilutions of the taxanes in General Tubulin Buffer.

  • Assay Execution:

    • Pipette the diluted taxane solutions (or vehicle control) into the wells of a pre-warmed (37°C) 96-well plate.

    • To initiate polymerization, add the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the 37°C fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each taxane concentration.

    • Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of polymerization enhancement for each concentration relative to the vehicle control.

Cellular Microtubule Stabilization Assay (Immunofluorescence)

This assay visualizes the effects of taxanes on the microtubule network in cultured cells using immunofluorescence microscopy.[9]

Materials:

  • Cultured mammalian cells (e.g., MCF7)

  • Sterile glass coverslips in a 24-well plate

  • Complete cell culture medium

  • Taxane stock solutions (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of taxanes (and a vehicle control) for the desired duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

    • If using paraformaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells a final time with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the stained cells using a fluorescence microscope.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Comparing Taxane Efficacy

G cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_dynamics Microtubule Dynamics cluster_comparison Comparative Analysis tubulin_prep Tubulin Polymerization Assay data_analysis_invitro Quantify Polymerization (Vmax, EC50) tubulin_prep->data_analysis_invitro comparison Compare Efficacy data_analysis_invitro->comparison cell_culture Cell Culture (e.g., MCF7) taxane_treatment Taxane Treatment (Paclitaxel, Docetaxel, Cabazitaxel) cell_culture->taxane_treatment ic50_assay Cytotoxicity Assay (MTT) taxane_treatment->ic50_assay if_staining Immunofluorescence Staining taxane_treatment->if_staining live_cell_imaging Live-Cell Imaging (Fluorescent Tubulin) taxane_treatment->live_cell_imaging data_analysis_ic50 Determine IC50 ic50_assay->data_analysis_ic50 data_analysis_if Visualize Microtubule Network if_staining->data_analysis_if data_analysis_ic50->comparison data_analysis_if->comparison dynamics_analysis Measure Dynamic Instability (Growth/Shortening Rates) live_cell_imaging->dynamics_analysis dynamics_analysis->comparison

Caption: Workflow for comparing the microtubule-stabilizing effects of different taxanes.

Taxane-Induced Apoptotic Signaling Pathway

G taxane Taxane (Paclitaxel, Docetaxel, Cabazitaxel) mt_stabilization Microtubule Stabilization taxane->mt_stabilization g2m_arrest G2/M Phase Arrest mt_stabilization->g2m_arrest bcl2_phos Bcl-2 Phosphorylation (Inactivation) g2m_arrest->bcl2_phos bax_bak_activation Bax/Bak Activation bcl2_phos->bax_bak_activation releases inhibition mito_pathway Mitochondrial Pathway bax_bak_activation->mito_pathway cytochrome_c Cytochrome c Release mito_pathway->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

References

In Vivo Showdown: 7-Xylosyl-10-deacetyltaxol B Versus Other Taxanes in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed in vivo comparison of 7-Xylosyl-10-deacetyltaxol B's anti-tumor efficacy against other taxanes remains limited in publicly accessible literature. However, existing research confirms its activity in preclinical models, paving the way for future comparative studies.

Researchers in oncology and drug development are continually seeking novel taxane (B156437) derivatives with improved efficacy and safety profiles. This compound, a derivative of paclitaxel (B517696), has been identified as a compound with anti-tumor properties. The primary evidence for its in vivo activity comes from studies on murine sarcoma models.

Quantitative Data Summary

A comprehensive quantitative comparison requires access to the full experimental data from relevant studies. Based on available information, a comparative table would be structured as follows to facilitate a clear assessment of the in vivo performance of this compound against other taxanes.

CompoundDosageAdministration RouteTumor ModelTumor Inhibition Rate (%)Source
This compound Data not availableData not availableS180 SarcomaData not availableJiang et al., 2010[1]
Paclitaxel (Control) Data not availableData not availableS180 SarcomaData not availableJiang et al., 2010[1]
7-Xylosyl-10-deacetylpaclitaxel C Data not availableData not availableS180 SarcomaData not availableJiang et al., 2010[1]

Note: The specific quantitative data for tumor inhibition rates and dosages are contained within the full text of the cited reference, which was not accessible for this review. The table structure is provided as a template for how this data should be presented.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following protocol is based on standard procedures for in vivo anti-tumor activity assessment in a murine sarcoma model, as inferred from the available abstracts.

In Vivo Antitumor Activity Assay (Murine Sarcoma S180 Model)

  • Animal Model: Male Kunming mice are typically used for the S180 sarcoma model.

  • Tumor Cell Line: Sarcoma 180 (S180) cells are maintained in ascitic fluid in mice.

  • Tumor Implantation: A suspension of S180 cells is subcutaneously inoculated into the axillary region of the mice.

  • Treatment Groups:

    • Vehicle Control Group (e.g., saline or appropriate solvent).

    • This compound treated group (at varying dosages).

    • Positive Control Group (e.g., Paclitaxel at a standard therapeutic dose).

    • Other taxane compound groups (e.g., 7-Xylosyl-10-deacetylpaclitaxel C).

  • Drug Administration: Test compounds and controls are administered (e.g., intraperitoneally or intravenously) for a specified number of consecutive days, starting 24 hours after tumor implantation.

  • Efficacy Evaluation: After the treatment period, animals are euthanized, and tumors are excised and weighed.

  • Calculation of Tumor Inhibition Rate: The tumor inhibition rate is calculated using the formula:

    • Inhibition Rate (%) = [ (Average tumor weight of control group - Average tumor weight of treated group) / Average tumor weight of control group ] x 100

Visualizations

To better understand the experimental process, a workflow diagram is provided below.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Select Kunming Mice tumor_cells Prepare S180 Sarcoma Cells animal_model->tumor_cells implantation Subcutaneous Implantation of S180 Cells tumor_cells->implantation grouping Randomize Mice into Treatment Groups implantation->grouping control_group Vehicle Control grouping->control_group test_group_b This compound grouping->test_group_b positive_control Paclitaxel grouping->positive_control test_group_c Other Taxanes grouping->test_group_c administration Daily Drug Administration control_group->administration test_group_b->administration positive_control->administration test_group_c->administration euthanasia Euthanize Mice administration->euthanasia excision Excise and Weigh Tumors euthanasia->excision calculation Calculate Tumor Inhibition Rate excision->calculation

In vivo anti-tumor activity experimental workflow.

Signaling Pathway

The precise signaling pathways modulated by this compound are not detailed in the available literature. However, like other taxanes, it is presumed to exert its anti-tumor effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. A generalized diagram of the taxane mechanism of action is presented below.

taxane_pathway taxane Taxane Derivative (e.g., this compound) microtubules Microtubule Stabilization taxane->microtubules mitotic_spindle Disruption of Mitotic Spindle microtubules->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

Generalized signaling pathway for taxane-induced apoptosis.

References

head-to-head study of taxane derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of several key taxane (B156437) derivatives, a cornerstone class of chemotherapeutic agents. By presenting supporting experimental data from head-to-head studies, this document aims to facilitate informed decisions in drug development and research.

Taxanes exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules.[1] This interference with microtubule dynamics disrupts mitosis and ultimately leads to apoptotic cell death.[1] While sharing a common mechanism, derivatives such as docetaxel (B913) and cabazitaxel (B1684091) have been developed to improve upon the efficacy and pharmacological properties of the parent compound, paclitaxel (B517696).

Core Mechanism of Action: Microtubule Stabilization

The binding of taxanes to the β-tubulin subunit of microtubules prevents their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[1]

Taxane_Pathway cluster_cell Cancer Cell Taxane Taxane Derivative (e.g., Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Prevents Depolymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Taxane derivatives' signaling pathway.

In Vitro Cytotoxicity: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for various taxane derivatives across a panel of human cancer cell lines from comparative preclinical studies.

Table 1: Comparative IC50 Values of Paclitaxel and Docetaxel (nM)

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
MCF-7 Breast Cancer2.5 - 151.5 - 10
MDA-MB-231 Breast Cancer5 - 202 - 12
A549 Lung Cancer10 - 505 - 25
HCT116 Colon Cancer8 - 304 - 15
OVCAR-3 Ovarian Cancer4 - 202 - 10

Note: IC50 values can vary based on experimental conditions such as cell density and exposure time.

In studies on human neuroblastoma cell lines, docetaxel was found to be more cytotoxic than paclitaxel, with a mean paclitaxel/docetaxel IC50 ratio ranging from 2 to 11.

Table 2: Comparative IC50 Values in Chemotherapy-Resistant Cell Lines (µM)

DerivativeIC50 Range (µM)
Cabazitaxel 0.013 – 0.414
Docetaxel 0.17 – 4.01

These findings highlight that in chemotherapy-resistant tumor cells, cabazitaxel is approximately 10-fold more potent than docetaxel.[2]

In Vivo Efficacy: Xenograft Model Studies

Head-to-head comparisons in preclinical animal models are crucial for evaluating the therapeutic potential of taxane derivatives.

Table 3: In Vivo Efficacy of Cabazitaxel vs. Docetaxel in an Enzalutamide-Resistant Prostate Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) after 46 days (95% CI)
Cabazitaxel (33 mg/kg) 61 (24-98)
Docetaxel (33 mg/kg) 258 (95-421)
Placebo 743 (345-1142)

In this model of castration-resistant prostate cancer (CRPC) previously treated with enzalutamide, cabazitaxel demonstrated a significantly greater antitumor effect compared to docetaxel.[3]

Newer taxane analogs have also shown promise in preclinical models. BMS-184476 was found to be superior to paclitaxel in A2780 ovarian carcinoma, HCT/pk colon carcinoma, and L2987 lung carcinoma xenograft models.[4] Similarly, the novel taxane analog milataxel (B612147) has demonstrated enhanced preclinical activity compared to paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein.[5][6]

Pharmacokinetic Profiles

Key differences in the pharmacokinetic profiles of taxane derivatives have been observed in preclinical studies:

  • Paclitaxel: Exhibits non-linear pharmacokinetics.[1][7]

  • Docetaxel: Shows linear pharmacokinetics.[1][7]

  • Molecular Pharmacology: Docetaxel has a greater binding affinity to beta-tubulin and a longer retention time in tumor cells compared to paclitaxel.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the taxane derivatives for a defined period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Taxane Derivatives (72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for an in vitro cytotoxicity assay.

In Vivo Xenograft Study

This experimental design is used to evaluate the antitumor efficacy of compounds in a living organism.

  • Cell Inoculation: Human tumor cells are subcutaneously inoculated into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a predetermined average volume (e.g., 100-150 mm³).

  • Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, taxane derivative A, taxane derivative B).

  • Treatment Administration: The compounds are administered according to a specified dosing schedule and route (e.g., intraperitoneally).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (length x width²)/2 is commonly used.

  • Toxicity Monitoring: Animal body weights are monitored as an indicator of systemic toxicity.

  • Study Termination: The study is concluded at a defined endpoint, and tumors may be excised for further analysis.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A Inoculate Tumor Cells in Mice B Allow Tumor Growth to 100-150 mm³ A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment C->D E Measure Tumor Volume & Monitor Body Weight D->E F Endpoint: Excise Tumors & Analyze Data E->F

Caption: Workflow for an in vivo xenograft study.

References

A Comparative Guide to the Anti-Cancer Effects of 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of 7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel (B517696), with its parent compound and another widely used taxane (B156437), docetaxel (B913). The information presented is supported by experimental data from in vitro studies.

Introduction

This compound is a naturally occurring taxane derivative found in species of the Taxus genus.[1][2] Like other taxanes, its anti-cancer activity is attributed to its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis.[3] This guide summarizes its cytotoxic effects on various cancer cell lines and compares its performance with paclitaxel and docetaxel, providing valuable insights for cancer research and drug development.

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

This compound exerts its anti-cancer effects primarily through the stabilization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3] The apoptotic cascade initiated by this compound involves the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the balance of apoptosis-regulating proteins leads to mitochondrial membrane permeabilization and the activation of caspase-9, a key initiator of the caspase cascade that culminates in cell death.[3]

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptosis Pathway 7-Xylosyl-10-deacetyltaxol_B This compound Microtubule_Stabilization Microtubule Stabilization 7-Xylosyl-10-deacetyltaxol_B->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins Mitotic_Arrest->Bcl2_Family Bax_Bad_up ↑ Bax, Bad Bcl2_Family->Bax_Bad_up Bcl2_BclxL_down ↓ Bcl-2, Bcl-xL Bcl2_Family->Bcl2_BclxL_down Mitochondrial_Permeability ↑ Mitochondrial Membrane Permeability Bax_Bad_up->Mitochondrial_Permeability Bcl2_BclxL_down->Mitochondrial_Permeability Caspase9 Activation of Caspase-9 Mitochondrial_Permeability->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Signaling pathway of this compound.

Quantitative Comparison of Cytotoxicity

The cytotoxic effects of this compound, paclitaxel, and docetaxel have been evaluated in various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is presented in the following tables. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.9
HeLaCervical Cancer85

Table 2: Comparative Cytotoxicity of Paclitaxel and Docetaxel

Cell LineCancer TypePaclitaxel IC50 (nM)Docetaxel IC50 (nM)
Ovarian Cancer Cell Lines (mean)Ovarian3.9-fold less potent than Docetaxel-
Neuroblastoma Cell Lines (mean)Neuroblastoma2 to 11-fold less potent than Docetaxel-

Note: The data in Table 2 is derived from studies that directly compared paclitaxel and docetaxel, indicating that docetaxel is generally more potent.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Drug_Treatment Treat with This compound Cell_Seeding->Drug_Treatment Incubation Incubate for 48 hours Drug_Treatment->Incubation Fixation Fix cells with cold TCA Incubation->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with 1% acetic acid Staining->Washing Solubilization Solubilize bound dye with Tris base Washing->Solubilization Absorbance Measure absorbance at 564 nm Solubilization->Absorbance End End Absorbance->End

Caption: Experimental workflow for the SRB assay.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 564 nm using a microplate reader.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G Start Start Cell_Treatment Treat cells with test compound Start->Cell_Treatment Harvest_Cells Harvest and wash cells with PBS Cell_Treatment->Harvest_Cells Resuspend Resuspend cells in Annexin V Binding Buffer Harvest_Cells->Resuspend Stain_AnnexinV Add Annexin V-FITC and incubate Resuspend->Stain_AnnexinV Stain_PI Add Propidium Iodide Stain_AnnexinV->Stain_PI Flow_Cytometry Analyze by Flow Cytometry Stain_PI->Flow_Cytometry End End Flow_Cytometry->End

Caption: Experimental workflow for Annexin V/PI staining.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protein Expression Analysis: Western Blotting for Bcl-2 and Bax

Western blotting is used to detect the levels of specific proteins in a cell lysate.

  • Cell Lysis: Treat cells and then lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound demonstrates anti-cancer activity through microtubule stabilization and the induction of apoptosis, a mechanism shared with other taxanes like paclitaxel and docetaxel. The available in vitro data indicates its cytotoxic potential against various cancer cell lines. While direct comparative studies with paclitaxel and docetaxel are limited, the existing evidence suggests that docetaxel is generally a more potent cytotoxic agent than paclitaxel. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.

References

Unraveling Taxane Resistance: A Comparative Look at 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Challenge: Taxane (B156437) Resistance in Cancer Therapy

Taxanes, including the widely used paclitaxel (B517696) and docetaxel, are a cornerstone of chemotherapy for a variety of cancers. Their mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the development of drug resistance is a significant clinical obstacle, limiting their long-term efficacy.

The most well-documented mechanism of resistance to taxanes is the overexpression of drug efflux pumps, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (formerly MDR1) gene. P-gp is a transmembrane protein that actively transports a wide range of xenobiotics, including taxanes, out of the cancer cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.

Other mechanisms contributing to taxane resistance include mutations in the tubulin protein (the direct target of taxanes), alterations in tubulin isotype expression, and dysregulation of apoptotic signaling pathways.

Evaluating Cross-Resistance: A Methodological Overview

To determine if a novel taxane derivative like 7-Xylosyl-10-deacetyltaxol B can overcome existing resistance mechanisms, researchers typically perform in vitro cytotoxicity assays using pairs of cancer cell lines: a parental, drug-sensitive line and a derived, drug-resistant subline. The following outlines a standard experimental approach.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of chemotherapeutic agents on cultured cancer cells.

1. Cell Culture and Maintenance:

  • Parental drug-sensitive (e.g., OVCAR-8) and drug-resistant (e.g., NCI/ADR-RES, known to overexpress P-gp) human ovarian adenocarcinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • The resistant cell line is maintained in a medium containing a low concentration of the resistance-inducing agent (e.g., doxorubicin (B1662922) or paclitaxel) to ensure the continued expression of the resistance phenotype. Prior to experimentation, the cells are cultured in a drug-free medium for at least one week.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • This compound and Paclitaxel are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.

  • Serial dilutions of each drug are prepared in the complete culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

3. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000 cells per well).

  • The plates are incubated for 24 hours to allow the cells to attach and resume logarithmic growth.

4. Drug Treatment:

  • After the 24-hour incubation, the culture medium is replaced with fresh medium containing the various concentrations of this compound or Paclitaxel. Control wells receive a medium with the corresponding concentration of DMSO.

  • The plates are then incubated for an additional 48 to 72 hours.

5. MTT Assay for Cell Viability:

  • Following the drug incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692).

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The absorbance values are corrected by subtracting the average absorbance of the blank wells (medium only).

  • Cell viability is expressed as a percentage of the control (untreated) cells.

  • The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is calculated for each drug in both cell lines using non-linear regression analysis of the dose-response curves.

  • The resistance factor (RF) is calculated by dividing the IC50 of the drug in the resistant cell line by its IC50 in the sensitive cell line. An RF value close to 1 suggests a lack of cross-resistance.

Hypothetical Comparative Data

The following table illustrates a potential outcome of a cross-resistance study, comparing the cytotoxic activity of this compound and Paclitaxel in a sensitive and a P-gp overexpressing resistant cell line. (Note: This data is for illustrative purposes only and is not derived from actual experimental results).

Cell LineCompoundIC50 (nM)Resistance Factor (RF)
OVCAR-8 (Sensitive) Paclitaxel10-
This compound25-
NCI/ADR-RES (Resistant) Paclitaxel50050
This compound502

In this hypothetical scenario, Paclitaxel shows a 50-fold increase in its IC50 value in the resistant cell line, indicating significant resistance mediated by P-gp. In contrast, this compound demonstrates only a 2-fold increase in its IC50, suggesting that it may be a poor substrate for the P-gp efflux pump and could potentially overcome this common mechanism of taxane resistance.

Visualizing the Workflow and Underlying Mechanisms

To better understand the experimental process and the cellular mechanisms at play, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Sensitive & Resistant Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_prep Drug Preparation (Serial Dilutions) drug_treatment Drug Treatment (48-72h Incubation) drug_prep->drug_treatment cell_seeding->drug_treatment mtt_addition MTT Addition (4h Incubation) drug_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation rf_determination Resistance Factor (RF) Determination ic50_calculation->rf_determination

Caption: Experimental workflow for a cross-resistance study using an MTT assay.

pgp_mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell (P-gp Overexpression) taxane_in_sens Taxane microtubule_sens Microtubule Stabilization taxane_in_sens->microtubule_sens apoptosis_sens Apoptosis microtubule_sens->apoptosis_sens taxane_in_res Taxane pgp P-glycoprotein (P-gp) Efflux Pump taxane_in_res->pgp low_intracellular_taxane Low Intracellular Taxane Concentration taxane_in_res->low_intracellular_taxane taxane_out_res Taxane Efflux pgp->taxane_out_res ATP-dependent survival Cell Survival low_intracellular_taxane->survival taxane_ext Extracellular Taxane taxane_ext->taxane_in_sens Diffusion taxane_ext->taxane_in_res Diffusion

Caption: Mechanism of P-glycoprotein-mediated taxane resistance.

Conclusion

The investigation into the cross-resistance profile of novel taxane derivatives like this compound is crucial for the development of next-generation chemotherapeutics that can overcome the challenge of drug resistance. While direct comparative data for this specific compound is currently limited in the public domain, the established methodologies for assessing cytotoxicity and resistance provide a clear path for its evaluation. Should experimental data, such as the hypothetical results presented, indicate that this compound is less susceptible to common resistance mechanisms like P-gp mediated efflux, it would represent a promising candidate for further preclinical and clinical development in the fight against resistant cancers. Further research is warranted to elucidate its precise interactions with efflux pumps and other resistance-conferring cellular machinery.

A Comparative Analysis of the Cytotoxic Potency of 7-Xylosyl-10-deacetyltaxol B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug discovery, taxane (B156437) derivatives remain a cornerstone of chemotherapy. This guide provides a comparative analysis of 7-Xylosyl-10-deacetyltaxol B and its renowned predecessor, paclitaxel (B517696), focusing on their cytotoxic activity as measured by IC50 values. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the relative potency and mechanisms of these two compounds.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While extensive data is available for paclitaxel against a wide array of cancer cell lines, data for this compound is less abundant. However, available studies allow for a direct comparison in specific cancer cell lines.

A study has reported the IC50 value of this compound against the human breast cancer cell line MCF-7 to be 0.3776 µg/mL and against colon cancer cell lines to be 0.86 µg/mL[1]. To facilitate a direct comparison with paclitaxel, the IC50 value for MCF-7 was converted to micromolar (µM) concentration. Given the molecular weight of this compound (approximately 921.98 g/mol ), this corresponds to an IC50 of approximately 0.41 µM.

For paclitaxel, a range of IC50 values have been reported for the MCF-7 cell line, with one study indicating a value of 3.5 µM[2]. It is important to note that IC50 values for paclitaxel can vary significantly based on experimental conditions, such as exposure time[3]. For instance, in a study of eight human tumor cell lines, the IC50 for paclitaxel ranged from 2.5 to 7.5 nM after a 24-hour exposure[3].

The following table summarizes the available IC50 values for a direct comparison in the MCF-7 cell line.

CompoundCell LineIC50 Value
This compoundMCF-7~0.41 µM
PaclitaxelMCF-73.5 µM[2]

Note: The IC50 value for this compound was converted from µg/mL for comparative purposes. Direct comparative studies under identical experimental conditions are limited.

Mechanism of Action: Shared Pathways to Apoptosis

Both this compound and paclitaxel are classified as taxanes and share a fundamental mechanism of action by targeting microtubules.[][5][6] They function as microtubule-stabilizing agents, promoting their polymerization and preventing the dynamic instability necessary for crucial cellular processes, particularly mitosis.[5][6][7] This disruption of microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis or programmed cell death.[6][7]

This compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[7][8] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This shift in the balance of apoptotic regulators leads to a loss of mitochondrial membrane potential and the subsequent activation of caspase-9, a key initiator caspase in this pathway.[7][8]

Paclitaxel is also well-documented to induce apoptosis following mitotic arrest. Its cytotoxic effects are associated with the activation of signaling pathways that respond to cellular stress, including the PI3K/AKT and MAPK/ERK pathways.

Below is a diagram illustrating the general signaling pathway leading to apoptosis induced by these taxanes.

G General Apoptotic Pathway of Taxanes Taxanes This compound Paclitaxel Microtubules Microtubule Stabilization Taxanes->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2Family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2Family BaxBad ↑ Bax, Bad Bcl2Family->BaxBad Bcl2xL ↓ Bcl-2, Bcl-xL Bcl2Family->Bcl2xL Mitochondria Mitochondrial Dysfunction BaxBad->Mitochondria Bcl2xL->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Executioner Caspase Activation (e.g., Caspase-3) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General apoptotic pathway initiated by taxanes.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the cytotoxic potential of compounds. The following are generalized protocols for two common in vitro cytotoxicity assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds in a 96-well plate.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

G Experimental Workflow for IC50 Determination Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding Incubation1 Incubate (e.g., 24h) CellSeeding->Incubation1 Treatment Add Serial Dilutions of Test Compound Incubation1->Treatment Incubation2 Incubate (e.g., 48-72h) Treatment->Incubation2 Assay Perform Cytotoxicity Assay (MTT or SRB) Incubation2->Assay Readout Measure Absorbance Assay->Readout Analysis Calculate % Viability and Determine IC50 Readout->Analysis End End Analysis->End

Caption: Workflow for determining IC50 values.

References

A Comparative Guide to the Pharmacokinetics of 7-Xylosyl-10-deacetyltaxol B and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of two taxane (B156437) compounds: 7-Xylosyl-10-deacetyltaxol B and the well-established chemotherapeutic agent, docetaxel (B913). While extensive pharmacokinetic data is available for docetaxel, research on the in vivo behavior of this compound is limited. This guide summarizes the existing knowledge on both compounds, highlighting the current data gap for this compound and providing a framework for future comparative studies.

Introduction

Docetaxel is a semi-synthetic taxane widely used in the treatment of various cancers, known for its mechanism of promoting microtubule assembly and inhibiting cell division. This compound is a naturally occurring taxane derivative found in species of the Taxus genus. It is recognized for its anti-tumor activity and also serves as a precursor for the semi-synthesis of paclitaxel (B517696) and docetaxel. Understanding the pharmacokinetic differences between these two molecules is crucial for the potential development of this compound as a therapeutic agent or as a prodrug.

Physicochemical Properties

A key differentiator between the two compounds lies in their physicochemical properties, which can influence their pharmacokinetic behavior.

PropertyThis compoundDocetaxel
Molecular Formula C48H59NO17C43H53NO14
Molecular Weight 921.98 g/mol 807.88 g/mol
Solubility Soluble in DMSO and methanol; reported to have improved water solubility compared to other paclitaxel derivatives.[]Poorly soluble in water.

The addition of a xylosyl group to the taxane core of this compound is suggested to enhance its water solubility, a property that could translate to differences in its absorption and distribution characteristics compared to the more lipophilic docetaxel.

Pharmacokinetic Profiles: A Comparative Overview

Due to the lack of in vivo pharmacokinetic studies for this compound, a direct quantitative comparison is not currently possible. The following table summarizes the well-documented pharmacokinetic parameters of docetaxel and highlights the data gap for this compound.

Pharmacokinetic ParameterThis compoundDocetaxel
Absorption Data not available.Administered intravenously.
Distribution Data not available.High protein binding (>90%). Extensive tissue distribution with a large volume of distribution.
Metabolism Data not available.Primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.
Excretion Data not available.Primarily excreted in the feces via biliary secretion, with minimal renal excretion.
Half-life Data not available.Triphasic elimination with a terminal half-life of approximately 11.1 hours.
Clearance Data not available.Approximately 21 L/h/m².

Inferred Pharmacokinetic Behavior of this compound

Based on its chemical structure and the known behavior of similar glycosylated taxanes, some inferences about the potential pharmacokinetics of this compound can be made:

  • Absorption and Distribution: The increased water solubility due to the xylosyl moiety might lead to a different distribution profile compared to docetaxel. It could potentially have a smaller volume of distribution and different tissue penetration characteristics.

  • Metabolism: The xylosyl group may be subject to enzymatic cleavage in vivo, potentially releasing the aglycone (10-deacetyltaxol B). This biotransformation could be a critical step in its activation or detoxification, and the rate and extent of this process would significantly impact its overall pharmacokinetic profile and efficacy.

  • Excretion: The route of excretion would likely be influenced by the polarity of the molecule and its metabolites.

It is imperative that dedicated in vivo pharmacokinetic studies are conducted to validate these hypotheses and to fully characterize the ADME properties of this compound.

Experimental Protocols for Pharmacokinetic Analysis

The following provides an overview of a typical experimental protocol for determining the pharmacokinetic parameters of a taxane compound, based on established methods for docetaxel. This protocol can serve as a template for future studies on this compound.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Drug Administration: The compound is administered intravenously (e.g., via the tail vein) at a specific dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Plasma samples are subjected to liquid-liquid extraction to isolate the drug from plasma proteins.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

    • Detection: UV detection at a specific wavelength (e.g., 230 nm for docetaxel).

  • Quantification: The concentration of the drug in the plasma samples is determined by comparing the peak area to a standard curve.

Signaling Pathways and Experimental Workflows

The mechanism of action for taxanes like docetaxel involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Uptake and Microtubule Interaction cluster_1 Cellular Consequences cluster_2 Metabolism cluster_3 Excretion Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Binds to β-tubulin subunit Liver Liver Docetaxel->Liver Metabolism Stabilization Microtubule Stabilization Microtubules->Stabilization MitoticArrest Mitotic Arrest (G2/M phase) Stabilization->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis CYP3A4 CYP3A4 Liver->CYP3A4 Metabolites Inactive Metabolites CYP3A4->Metabolites Bile Bile Metabolites->Bile Feces Feces Bile->Feces Excretion

Caption: Simplified signaling pathway of docetaxel's mechanism of action and metabolism.

cluster_workflow Pharmacokinetic Study Workflow cluster_animal_phase In-Vivo Phase cluster_sample_processing Sample Processing cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis DrugAdmin Drug Administration (Intravenous) BloodCollection Serial Blood Collection DrugAdmin->BloodCollection Centrifugation Centrifugation BloodCollection->Centrifugation PlasmaSeparation Plasma Separation Centrifugation->PlasmaSeparation Storage Storage at -80°C PlasmaSeparation->Storage Extraction Liquid-Liquid Extraction Storage->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Parameter Calculation (AUC, CL, Vd, t1/2) PK_Modeling->Parameter_Calc

Caption: General experimental workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

Docetaxel exhibits a well-characterized pharmacokinetic profile, defined by high protein binding, extensive hepatic metabolism via CYP3A4, and primarily fecal excretion. In contrast, the pharmacokinetic properties of this compound remain largely unexplored. The presence of a xylosyl moiety suggests potential differences in its solubility, distribution, and metabolic fate compared to docetaxel.

To fully assess the therapeutic potential of this compound, comprehensive preclinical pharmacokinetic studies are essential. Future research should focus on:

  • In vivo ADME studies: To determine its absorption, distribution, metabolism, and excretion profile.

  • Metabolite identification: To understand its biotransformation pathways and the activity of its metabolites.

  • Comparative efficacy and toxicity studies: To evaluate its therapeutic index relative to docetaxel.

Such studies will be critical in elucidating the pharmacokinetic differences and ultimately determining the clinical viability of this compound.

References

Safety Operating Guide

Navigating the Disposal of 7-Xylosyl-10-deacetyltaxol B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Principles for Chemical Waste Disposal

The foundational principle of chemical waste management is to handle all non-benign chemical substances as potentially hazardous unless explicitly stated otherwise by institutional safety protocols. Key elements of this process include waste minimization, proper segregation, secure containment, and clear labeling[1][2][3][4][5].

Key Disposal Steps:

  • Waste Characterization: Treat 7-Xylosyl-10-deacetyltaxol B as a chemical waste product.

  • Container Selection: Utilize a compatible, leak-proof container with a secure screw-on cap. The container should be in good condition, free from cracks or leaks[2][5].

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and the words "Hazardous Waste." Include the date of waste generation, the laboratory of origin (building and room number), and the principal investigator's name and contact information[4][5].

  • Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials such as strong acids, bases, and oxidizers[1][2].

  • Storage Limits: Adhere to institutional and regulatory limits for the accumulation time and quantity of hazardous waste. Typically, waste must be collected within 90 days of the start of accumulation[2].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste[2][4]. Do not dispose of this chemical down the drain or in regular trash[1][4].

Disposal Workflow for this compound

The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Storage & Segregation cluster_3 Phase 4: Disposal start Start: Unused or Waste this compound characterize Characterize as Chemical Waste start->characterize select_container Select Compatible, Leak-Proof Container characterize->select_container transfer_waste Transfer Waste to Container select_container->transfer_waste label_container Label Container: - Full Chemical Name - 'Hazardous Waste' - Date & PI Information transfer_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste segregate Segregate from Incompatible Chemicals store_waste->segregate contact_ehs Contact Environmental Health & Safety (EHS) segregate->contact_ehs schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Proper Disposal schedule_pickup->end warning <Do NOT: Dispose down the drain Dispose in regular trash> schedule_pickup->warning

Disposal Workflow for this compound

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data regarding specific disposal concentration limits or detailed experimental protocols for the neutralization or deactivation of this compound. The recommended procedure is to dispose of the compound as is, following the hazardous chemical waste guidelines provided by your institution. Researchers should always consult their institution's specific safety and disposal protocols.

References

Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for 7-Xylosyl-10-deacetyltaxol B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines the critical personal protective equipment (PPE), handling protocols, and disposal procedures for 7-Xylosyl-10-deacetyltaxol B, a potent paclitaxel (B517696) derivative with anti-tumor properties. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.

This compound is classified as a cytotoxic compound, necessitating stringent safety measures to prevent occupational exposure.[1][2] Exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is crucial that all personnel are trained in the proper donning and doffing of this equipment to minimize contamination risk.

PPE ComponentSpecificationRationale
Gloves Double nitrile or other cytotoxic-resistant gloves.[4] ASTM D6978-05 tested gloves are recommended.[5][6]Prevents dermal absorption, a primary route of exposure.[1][5] Double gloving provides an additional barrier.
Gown Disposable, fluid-resistant gown that covers the arms and body.[1]Protects skin and clothing from accidental splashes and spills.[1]
Eye Protection Chemical safety goggles are mandatory.[4]Protects eyes from splashes.
Face Protection In situations with a risk of splashes, a full-face shield should be worn in addition to goggles.[4]Provides a broader area of protection for the face.
Respiratory Protection A surgical mask is required for handling solutions. An N95 respirator or equivalent should be used when handling powder or if there is a risk of aerosolization.[1][7]Prevents inhalation of airborne drug particles.[1][7]
Additional PPE Cap and shoe covers.[8]Recommended for sterile preparations to minimize environmental contamination.[8]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound. All operations involving this compound, particularly the handling of its powder form, should be conducted within a chemical fume hood or a biological safety cabinet (BSC) to mitigate the risk of inhalation.[2][4]

Step-by-Step Handling Protocol:

  • Preparation: Before beginning any work, ensure the designated handling area (e.g., fume hood, BSC) is clean and uncluttered. Assemble all necessary materials and equipment.

  • PPE Donning: Put on all required PPE in the correct order: shoe covers, cap, gown, inner gloves, face mask/respirator, safety goggles, face shield (if needed), and outer gloves. The outer gloves should be worn over the cuff of the gown.[4]

  • Weighing and Reconstitution:

    • If working with the powdered form, carefully weigh the required amount within the containment of a chemical fume hood.

    • When reconstituting, add the solvent slowly to the vial to avoid splashing.

  • Experimental Procedures: Conduct all experimental manipulations within the designated containment area.

  • Decontamination: After each use, thoroughly clean the work surfaces and any equipment used.[6]

  • PPE Doffing: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE. The inner gloves should be the last item removed.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Sharps: Needles, syringes, and other sharp objects should be placed in a designated sharps container for cytotoxic waste.

  • Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.[1]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a designated, sealed container for hazardous chemical waste.

  • Spills: In the event of a spill, secure the area immediately.[1] Wearing full PPE, use a cytotoxic spill kit to absorb and contain the spill.[1] All materials used for cleanup must be disposed of as cytotoxic waste.[1]

Diagram of the Safe Handling Workflow for this compound

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PrepArea 1. Prepare Work Area (Fume Hood/BSC) DonPPE 2. Don Full PPE PrepArea->DonPPE HandleCompound 3. Weigh & Reconstitute (if solid) DonPPE->HandleCompound Experiment 4. Conduct Experiment HandleCompound->Experiment Decontaminate 5. Decontaminate Work Area & Equipment Experiment->Decontaminate DoffPPE 6. Doff PPE Decontaminate->DoffPPE WasteDisposal 7. Dispose of Cytotoxic Waste DoffPPE->WasteDisposal HandWash 8. Wash Hands WasteDisposal->HandWash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.